Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-9-4-5-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJJUXLHMUNASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties, Stability, and Handling of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
[1][2]
Executive Summary
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: Not widely listed; PubChem CID: 138040923) is a bifunctional synthetic intermediate characterized by an acid-labile Boc-protected amine and a chemically versatile cyclopentanone motif.[1][2] It serves as a critical building block in the synthesis of peptidomimetics, CNS-active pharmaceutical ingredients (APIs), and stereochemically constrained scaffolds.[1][2]
This guide provides a rigorous analysis of its physicochemical stability, reactivity profile, and handling protocols. The compound exhibits dual-reactivity: the carbamate moiety requires protection from strong acids, while the ketone functionality is sensitive to nucleophiles and reducing agents.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| InChI Key | RCJJUXLHMUNASC-UHFFFAOYSA-N |
| LogP (Predicted) | 1.4 (Moderate Lipophilicity) |
| Physical State | Viscous oil or low-melting solid (racemic mixtures tend to be oils) |
Functional Group Analysis
The molecule comprises three distinct structural zones, each dictating specific stability concerns:
-
The Boc Group (tert-Butoxycarbonyl): Provides steric bulk and chemical resistance to bases and nucleophiles.[2] It is the "safety lock" for the amine.[2]
-
The Ethyl Linker: A flexible spacer that decouples the electronic effects of the amine from the ring system, preventing immediate electronic interference (e.g., elimination).[2]
-
The 3-Oxocyclopentyl Ring: A cyclic ketone.[2] The C3-substitution creates a chiral center.[1][2]
Stability Profile
Thermal Stability
-
Safe Range: < 60°C.[2]
-
Critical Threshold: > 100°C.[2]
-
Mechanism: Like all Boc-carbamates, this compound undergoes thermal decomposition (thermolysis) at elevated temperatures, releasing isobutylene and carbon dioxide to yield the free amine.[2]
-
Storage Implication: Must be stored away from heat sources.[2] Vacuum drying should be conducted at
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Hydrolytic & pH Stability
The compound exhibits a "U-shaped" stability profile relative to pH.[2]
-
Acidic (pH < 4): UNSTABLE. The Boc group is rapidly cleaved by strong acids (TFA, HCl/Dioxane), releasing the ammonium salt of the amine.[2]
-
Neutral (pH 6-8): STABLE. Ideal for storage and aqueous workups.[1][2]
-
Basic (pH > 10): MODERATELY STABLE. The carbamate is resistant to hydrolysis.[2] However, the ketone moiety is susceptible to aldol condensation or polymerization under harsh basic conditions.
Oxidative/Reductive Stability[2]
-
Oxidation: The ketone is susceptible to Baeyer-Villiger oxidation (peracids) to form lactones.[1][2] The alkyl chain is generally stable.[2]
-
Reduction: The ketone is highly reactive toward hydride donors (NaBH₄, LiAlH₄), reducing to the alcohol.[2] The Boc group survives mild reduction (NaBH₄) but will be reduced to a methyl group by strong agents like LiAlH₄ under reflux.[2]
Visualizing Reactivity & Workflows[1]
The following diagram maps the orthogonal reactivity of the molecule, guiding synthetic planning.
Figure 1: Orthogonal reactivity map showing acid-lability of the Boc group vs. derivatization potential of the ketone.[1][2]
Handling & Storage Protocols
To maintain purity (>98%) over long-term storage, the following self-validating protocols are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decomposition and slow enolization.[1][2] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (carbamates can be hygroscopic).[2] |
| Container | Amber Glass | Protects from potential UV-induced radical degradation (minor risk).[1][2] |
| Desiccant | Required | Hydrolysis is slow but possible over months; keep dry.[2] |
Safety (SDS Summary)
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319).[2][3] Treat as a potential sensitizer.[2]
-
PPE: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood to avoid inhaling dust/vapors.[2]
-
Spill: Adsorb with inert material (vermiculite).[2][3] Do not use acidic absorbents.[2]
Experimental Workflows
Protocol: Selective Boc-Deprotection
Objective: To liberate the amine without affecting the ketone or causing aldol polymerization.[1][2]
-
Dissolution: Dissolve 1.0 eq of the carbamate in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10–20 eq).
-
Note: Avoid HCl/MeOH if possible, as ketalization of the ketone might occur as a side reaction.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (ninhydrin stain for free amine).[2]
-
Workup (Critical): Evaporate TFA in vacuo. Do not use strong aqueous base (NaOH) to neutralize, as this will trigger aldol condensation of the ketone.[2] Use basic resin (Amberlyst A-21) or mild bicarbonate wash.[2]
Protocol: Reductive Amination (Derivatization)
Objective: To attach a payload to the ketone position.[2]
-
Coupling: Mix Carbamate (1.0 eq) and Target Amine (1.1 eq) in DCE (1,2-Dichloroethane) .
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1.0 eq).
-
Time: Stir at RT for 16 hours.
-
Result: The Boc group remains intact, yielding a functionalized intermediate ready for further elaboration.
References
-
PubChem. (n.d.).[2][4] Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate (Compound).[1][2][4] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1][2]
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and cleavage conditions).
-
Organic Chemistry Portal. (n.d.).[2] Boc-Protected Amino Groups. Retrieved March 1, 2026, from [Link][1][2]
Sources
- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 2. (R)-3-(Boc-amino)cyclopentanone | C10H17NO3 | CID 45091915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. PubChemLite - Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 5. organic-chemistry.org [organic-chemistry.org]
An In-Depth Technical Guide to the Solubility of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in DMSO and Water
Introduction: The Critical Role of Solubility in Preclinical Research
In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its success. Among these, solubility stands out as a critical determinant of a molecule's journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can cripple development, leading to unreliable in vitro assay results, diminished in vivo exposure, and significant formulation challenges.[1][2][3] This guide provides an in-depth analysis of the solubility characteristics of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, a molecule of interest for researchers and drug development professionals.
Our focus will be twofold: understanding its solubility in Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and its behavior in aqueous media, which dictates its biological relevance.[4][5] This document moves beyond mere data presentation to offer a comprehensive framework for solubility assessment, grounded in scientific principles and field-proven methodologies. We will explore the "why" behind experimental choices, ensuring that the described protocols are not just instructions, but self-validating systems for generating robust and reliable data.
Physicochemical Profile of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Before delving into experimental determination, a theoretical assessment of the molecule's structure provides valuable insight into its expected solubility.
Caption: Chemical structure of the target molecule.
The structure reveals key features influencing solubility:
-
A bulky tert-butyl group: This nonpolar moiety significantly contributes to the molecule's hydrophobicity, predicting low aqueous solubility.
-
A cyclopentanone ring: Another nonpolar, cyclic aliphatic feature that further decreases affinity for water.
-
A carbamate linkage (-NHCOO-): This polar group, along with the ketone's carbonyl group, can participate in hydrogen bonding, offering some potential for interaction with polar solvents.
Table 1: Physicochemical Properties of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
| Property | Value | Source |
| Molecular Formula | C12H21NO3 | PubChem[6] |
| Molecular Weight | 227.30 g/mol | PubChem[6] |
| XLogP3 (Predicted) | 1.4 | PubChem[6] |
The positive XLogP3 value suggests a higher affinity for an octanol phase over a water phase, quantitatively supporting the qualitative structural assessment of poor water solubility.
Part 1: Solubility in Dimethyl Sulfoxide (DMSO)
Expertise & Rationale: In early-stage drug discovery, compounds are almost universally stored and handled as concentrated stock solutions in DMSO.[5] Its high solubilizing capacity for a wide range of organic molecules makes it indispensable.[4] The primary concern here is kinetic solubility—the concentration at which a compound, rapidly diluted from a DMSO stock into an aqueous buffer, remains in solution for the duration of an assay.[7] This is distinct from thermodynamic solubility, as the system is not at equilibrium.[8][9] For Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, its organic nature strongly suggests high intrinsic solubility in pure DMSO. The key is to determine a practical maximum stock concentration.
Experimental Protocol: Determination of Maximum Stock Concentration in DMSO
This protocol uses a visual and analytical approach to determine a reliable maximum stock concentration.
Diagram 1: Workflow for DMSO Solubility Determination
Caption: A robust workflow for quantifying maximum kinetic solubility in DMSO.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate into a 2 mL microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO. This creates a theoretical concentration far exceeding the expected solubility, ensuring a solid phase remains.
-
Causality: Starting with a supersaturated solution is essential to ensure that the solvent is fully saturated at equilibrium, providing a true measure of maximum solubility.[10]
-
-
Dissolution and Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the tube at room temperature (e.g., 25°C) for 24 hours on a shaker or rotator. This allows the system to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.
-
Trustworthiness: Complete separation is critical. Failure to pellet all solid material will lead to an overestimation of solubility as particles are inadvertently transferred and dissolved during the analysis step.
-
-
Sample Analysis:
-
Carefully withdraw a known volume (e.g., 10 µL) of the clear supernatant. Do not disturb the pellet.
-
Dilute the supernatant into a suitable solvent (e.g., acetonitrile or methanol) in which the compound is known to be freely soluble.
-
Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or quantitative NMR (qNMR) with an internal standard.[11][12]
-
Data Presentation:
Table 2: Hypothetical DMSO Solubility Data
| Parameter | Value |
| Test Compound | Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate |
| Temperature | 25°C |
| Equilibration Time | 24 hours |
| Quantification Method | HPLC-UV |
| Maximum Solubility | > 200 mM (Hypothetical) |
| Appearance | Clear, colorless solution |
Based on its structure, the compound is expected to be highly soluble in DMSO, likely exceeding concentrations practical for stock solutions (e.g., 10-50 mM).
Part 2: Aqueous Solubility
Expertise & Rationale: While high DMSO solubility is a logistical necessity, aqueous solubility is a biological one. This property directly impacts assay performance and is a prerequisite for oral bioavailability.[2][13] Here, we are most interested in the thermodynamic solubility, which is the true equilibrium concentration of a compound in a specific aqueous medium after an extended incubation period.[7][14] This value is typically lower than kinetic solubility and represents the most accurate measure of a compound's behavior in a biological system.[9][15] Given the hydrophobic nature of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, we anticipate this value to be low.
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the compound in equilibrium with its solid phase.[13]
Diagram 2: Workflow for Thermodynamic Aqueous Solubility (Shake-Flask)
Caption: The gold-standard shake-flask workflow for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Causality: The presence of excess solid is mandatory to ensure that an equilibrium between the solid and dissolved states can be achieved and maintained.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Pellet the solid and carefully collect the supernatant.
-
Filtration: Pass the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
-
Trustworthiness: This step is critical. Any carryover of solid particles will lead to a significant overestimation of solubility. Pre-wetting filters and discarding the initial filtrate can minimize compound loss due to non-specific binding.
-
-
Quantification:
-
Analyze the clear filtrate or supernatant using a highly sensitive and specific analytical method, typically LC-MS/MS or HPLC-UV, against a calibration curve prepared in the same aqueous buffer.
-
Data Presentation:
Table 3: Hypothetical Thermodynamic Aqueous Solubility Data
| Parameter | Value |
| Test Compound | Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate |
| Aqueous Medium | PBS, pH 7.4 |
| Temperature | 25°C |
| Equilibration Time | 48 hours |
| Quantification Method | LC-MS/MS |
| Thermodynamic Solubility | < 10 µM (Hypothetical) |
| Appearance | Suspension during equilibration, clear after separation |
The predicted low aqueous solubility suggests that this compound may present challenges for in vivo absorption and could precipitate in aqueous assay buffers if diluted carelessly from a concentrated DMSO stock.
Conclusion and Forward-Looking Recommendations
This guide outlines a scientifically rigorous framework for evaluating the solubility of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in both DMSO and aqueous media. The structural features of the molecule—namely the bulky, nonpolar tert-butyl and cyclopentyl groups—strongly suggest high solubility in the organic solvent DMSO and correspondingly low solubility in aqueous buffers.
For laboratory practice, this means:
-
DMSO Stock Solutions: While the compound is likely soluble at very high concentrations in 100% DMSO, preparing stock solutions at a practical concentration (e.g., 10-20 mM) is advisable to avoid issues upon serial dilution.
-
Aqueous Assays: The anticipated low aqueous solubility is a red flag. Researchers must exercise caution when diluting DMSO stock into assay media. To avoid precipitation, which can lead to erroneous biological data, consider using multi-step dilution protocols or formulation strategies such as the use of co-solvents or cyclodextrins.[3][16]
-
Future Development: Should this compound advance, its low intrinsic aqueous solubility will be a primary challenge to address for achieving adequate oral bioavailability. Early formulation development will be critical.[16][17]
By employing the robust, validated protocols detailed herein, researchers can generate high-quality, reliable solubility data, enabling informed decisions and mitigating risks throughout the drug discovery and development pipeline.
References
-
Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals. Available at: [Link].
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link].
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link].
-
Optimising Solubility: Selecting the Right Technology for Early Drug Development. Ardena. Available at: [Link].
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link].
-
Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link].
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link].
-
Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link].
-
Thermodynamic Solubility Assay. Evotec. Available at: [Link].
-
Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. Evotec. Available at: [Link].
-
tert-butyl (2-{[(2R)-2-(cyclopentylamino)-3-oxo-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. PubChem. Available at: [Link].
-
Optimizing Drug Solubility. Contract Pharma. Available at: [Link].
-
Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate. PubChemLite. Available at: [Link].
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- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. evotec.com [evotec.com]
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- 16. ardena.com [ardena.com]
- 17. Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models - Evotec [evotec.com]
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate: A Technical Guide to Its Identifiers, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the demand for versatile, bifunctional molecular scaffolds is at an all-time high. Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) has emerged as a highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and Targeted Protein Degraders (PROTACs). This whitepaper provides an in-depth technical analysis of its chemical identity, structural mechanics, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.
Chemical Identity and Quantitative Identifiers
To ensure precise procurement and database tracking, the quantitative and structural identifiers for this scaffold are summarized below[1].
| Property | Value |
| Chemical Name | Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate |
| CAS Registry Number | 2227154-95-0 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| SMILES String | CC(C)(C)OC(=O)NCCC1CCC(=O)C1 |
| Core Architecture | Cyclopentanone ring + Boc-protected aminoethyl side chain |
| Typical Purity (Commercial) | ≥ 95% |
Structural and Mechanistic Insights
The strategic value of CAS 2227154-95-0 lies in its orthogonal reactivity profile . The molecule houses two distinct functional groups that can be manipulated independently without cross-reactivity:
-
The Cyclopentanone Moiety (Electrophilic Center): The ketone on the rigidified cyclopentyl ring serves as an excellent electrophile. It is sterically accessible and primed for carbon-carbon bond formation (e.g., via Wittig olefination or Grignard addition) or carbon-nitrogen bond formation (via reductive amination).
-
The Boc-Protected Amine (Latent Nucleophile): The tert-butyloxycarbonyl (Boc) group effectively masks the primary amine. Because the Boc group is highly stable to basic, nucleophilic, and reductive conditions, researchers can aggressively functionalize the ketone ring while the amine remains inert. Once the ring is functionalized, the Boc group can be cleaved under acidic conditions to reveal the nucleophilic primary amine for subsequent amide coupling.
Synthetic Utility and Reactivity Pathways
The following diagram maps the divergent synthetic workflows enabled by this bifunctional scaffold.
Orthogonal reactivity pathways of CAS 2227154-95-0 in drug discovery.
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity synthesis, the following step-by-step methodologies detail the causality behind each reagent choice.
Protocol A: Chemoselective Reductive Amination of the Cyclopentanone
This protocol describes the functionalization of the ketone ring with a target amine, leaving the Boc group intact[2].
-
Step 1: Preparation. Dissolve Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Step 2: Acidic Activation. Add glacial acetic acid (1.5 eq) to adjust the pH to approximately 4-5.
-
Causality: Mildly acidic conditions accelerate the dehydration of the hemiaminal intermediate to form the reactive iminium ion. The pH is carefully controlled because stronger acids (pH < 2) would prematurely cleave the Boc protecting group.
-
-
Step 3: Chemoselective Reduction. Portion-wise addition of Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 12-16 hours.
-
Causality: NaBH(OAc)₃ is chosen over standard NaBH₄ because the electron-withdrawing acetoxy groups stabilize the boron-hydride bond. This makes the reagent insufficiently reactive to reduce the starting ketone, but perfectly tuned to selectively reduce the highly electrophilic iminium ion[2].
-
-
Step 4: Workup and Validation. Quench the reaction with saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the remaining boron complexes. This ensures the newly formed amine is deprotonated (free base form) and partitions cleanly into the organic layer during extraction, validating the success of the transformation.
-
Protocol B: Acid-Mediated Boc Deprotection
Once the ring is functionalized, the amine must be unmasked for downstream coupling.
-
Step 1: Preparation. Dissolve the functionalized intermediate in anhydrous Dichloromethane (DCM).
-
Step 2: Deprotection. Add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM. Stir at room temperature for 2 hours.
-
Causality: The strong acid protonates the carbamate carbonyl, triggering the elimination of isobutylene gas and carbon dioxide. The evolution of gas drives the reaction to completion.
-
-
Step 3: Cation Scavenging. Add 2.0 eq of triisopropylsilane (TIPS).
-
Causality: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. TIPS acts as a scavenger to trap this cation, preventing it from indiscriminately alkylating electron-rich aromatic rings or heteroatoms elsewhere on your functionalized scaffold.
-
-
Step 4: Isolation. Concentrate under reduced pressure, co-evaporate with toluene to remove residual TFA, and precipitate in cold diethyl ether to yield the pure primary amine as a TFA salt.
Applications in Drug Development
PROTAC Linker Engineering
The incorporation of cycloalkanes—specifically cyclopentyl rings—into PROTAC linkers is a rapidly evolving trend in targeted protein degradation[3]. Historically, PROTACs utilized highly flexible polyethylene glycol (PEG) chains to link the E3 ligase ligand to the target protein ligand. However, excessive flexibility incurs a high entropic penalty during the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
By integrating the rigidified cyclopentyl core of CAS 2227154-95-0 into the linker architecture, medicinal chemists can restrict conformational freedom, thereby enhancing ternary complex stability, improving cellular permeability, and increasing lysosomal uptake compared to traditional linear linkers[3].
Peptidomimetics
In peptide drug development, metabolic instability and rapid proteolytic cleavage are major hurdles. The cyclopentyl core of this scaffold serves as a conformationally restricted surrogate for natural amino acid residues. By replacing a flexible peptide backbone segment with this rigid carbocycle, researchers can lock the molecule into a bioactive conformation while simultaneously shielding it from enzymatic degradation.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
-
PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy - PMC - NIH Source: nih.gov URL:[Link]
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A Comprehensive Technical Guide to the Safe Handling of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed framework for the safe handling, storage, and disposal of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. As a compound likely utilized in complex synthetic pathways within drug discovery and development, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety principles for structurally related carbamates and general chemical safety best practices.
Compound Profile and Hazard Assessment
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate belongs to the carbamate class of organic compounds. Carbamates are derivatives of carbamic acid and are utilized in various applications, including as protecting groups in organic synthesis and as active agents in pharmaceuticals and pesticides.[1] The toxicological properties of this specific compound have not been fully investigated.[2] However, based on data from analogous carbamate compounds, a precautionary approach is warranted.
1.1. Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is presented below. These values are computationally derived and should be used for guidance in risk assessment.
| Property | Predicted Value | Source |
| Molecular Formula | C12H21NO3 | PubChem[3] |
| Molecular Weight | 227.30 g/mol | PubChem[3] |
| XlogP | 1.4 | PubChem[3] |
| Monoisotopic Mass | 227.152144 g/mol | PubChem[3] |
1.2. Anticipated Hazards
Based on the general hazard profile of carbamate compounds, Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Many carbamates are known to cause skin and eye irritation upon contact.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
It is crucial to handle this compound with the assumption that it may possess these hazards until specific toxicological data becomes available.
Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure risk.
2.1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[8]
2.2. Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is critical for procedural safety.
-
Minimizing Dust Generation: When handling the solid compound, use techniques that minimize the generation of dust.[9]
-
Controlled Dispensing: Add the solid to solvents slowly to prevent splashing.[9]
-
Container Management: Keep the container of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate tightly closed when not in use.[10][11]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][10] Do not eat, drink, or smoke in the laboratory.[6]
2.3. Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of properly after use.[5][12] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols.[7] |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a safe workflow for handling Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in a research setting.
3.1. Preparation and Weighing
-
Don PPE: Put on a lab coat, safety goggles, and chemically resistant gloves.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Retrieve Compound: Obtain the container of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate from its designated storage location.
-
Weighing: Carefully weigh the desired amount of the compound in a tared container inside the chemical fume hood. Use a spatula to transfer the solid, minimizing any dust formation.
-
Close Container: Securely close the primary container of the compound and return it to storage.
3.2. Solution Preparation
-
Add Solvent: In the chemical fume hood, slowly add the weighed solid to the desired solvent in an appropriate reaction vessel.
-
Mixing: Stir or agitate the mixture as required by the experimental protocol.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date.
3.3. Post-Handling Procedures
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and cleaning agent.[9]
-
Waste Disposal: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous waste container.[9]
-
PPE Removal: Carefully remove and dispose of gloves and any other contaminated disposable PPE in the hazardous waste stream.[9]
-
Hand Washing: Wash hands thoroughly with soap and water.[10]
Caption: A streamlined workflow for the safe handling of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.
4.1. In Case of a Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[8]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[13]
-
Assess the Spill: Determine the nature and extent of the spill. Do not attempt to clean up a large or unknown spill without proper training and equipment.[8]
-
Containment: For a small, manageable spill, contain the material using an inert absorbent such as vermiculite or sand.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.[14]
4.2. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12]
Sources
- 1. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. PubChemLite - Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ut.edu [ut.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. umanitoba.ca [umanitoba.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
The 3-Oxocyclopentyl Scaffold in Medicinal Chemistry: A Structural and Pharmacological Synthesis
Executive Summary
In the architectural design of small-molecule therapeutics, the selection of alicyclic scaffolds dictates both the spatial vectorization of pharmacophores and the metabolic fate of the drug. The 3-oxocyclopentyl moiety has emerged as a privileged structural motif in medicinal chemistry. Its inherent chirality, conformational rigidity, and hydrogen-bonding capacity (via the ketone carbonyl) make it an ideal mimic for endogenous signaling molecules and a robust linker for bitopic ligands.
This technical guide synthesizes the current literature on 3-oxocyclopentyl derivatives, analyzing their applications across eicosanoid receptor modulation, kinase inhibition, and G-protein coupled receptor (GPCR) targeting. Furthermore, we detail the thermodynamic principles of Crystallization-Induced Diastereomer Transformation (CIDT) used to achieve the strict stereochemical control required for these derivatives.
Pharmacological Significance & Target Engagement
Eicosanoid Receptor Modulation: Mimicking Endogenous Ligands
The 3-oxocyclopentyl ring is structurally homologous to the cyclopentanone core of Prostaglandin E2 (PGE2). This structural mimicry is heavily exploited in the design of EP receptor antagonists and thromboxane A2 receptor blockers.
A quintessential example is AH23848 —chemically defined as (4Z)-7-[(rel-1S,2S,5R)-5-(1,1'-biphenyl-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid[1]. AH23848 acts as a dual-action therapeutic tool: it is a specific thromboxane receptor-blocking drug and a potent antagonist of the EP4 receptor[1][2].
-
Mechanistic Causality: The 3-oxocyclopentyl core anchors the molecule within the orthosteric site of the EP4 receptor. By substituting the endogenous hydroxyl groups of PGE2 with bulky, lipophilic biphenyl and morpholinyl moieties, AH23848 sterically occludes the receptor's conformational shift required for Gs-protein coupling. Consequently, it prevents the downstream activation of adenylate cyclase, suppressing cAMP accumulation and subsequent protein kinase A (PKA)-mediated lymphocyte proliferation[2].
Figure 1: Pharmacological signaling pathway demonstrating the antagonistic interception of EP4 receptor signaling by the 3-oxocyclopentyl derivative AH23848.
Dopaminergic Bitopic Ligands: Vectorizing Pharmacophores
In the pursuit of treatments for Substance Use Disorders (SUD), achieving subtype selectivity between Dopamine D2 and D3 receptors (D2R/D3R) is notoriously difficult due to the high sequence homology of their orthosteric binding sites.
Recent drug discovery efforts utilize 3-oxocyclopentane-1-carbonitrile as a chiral, cyclic aliphatic linker to create bitopic ligands[3].
-
Mechanistic Causality: Unlike flexible alkyl chains, the rigid 3-oxocyclopentyl linker restricts the conformational entropy of the molecule. By precisely controlling the stereochemistry (e.g., trans-1,3-substitution), medicinal chemists can project a secondary pharmacophore into the allosteric vestibule of the D3R, achieving unprecedented subtype selectivity[3].
Kinase Inhibitors and Heterocyclic Antimicrobials
The 3-oxocyclopentyl moiety is also highly relevant in oncology and infectious diseases:
-
JAK Inhibitors: Metabolites of the Janus kinase (JAK) inhibitor ruxolitinib, specifically 3-[(1S)-3-oxocyclopentyl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, retain potent and selective inhibition of JAK1 and JAK2 over JAK3, minimizing immunosuppressive side effects[4].
-
Antibacterials: Spiro and imidazo[2,1-b][1,3,4]thiadiazole derivatives incorporating a 3-oxocyclopentyl ring (e.g., N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide) have demonstrated significant antibacterial efficacy, expanding the structural diversity of antimicrobial libraries[5].
Quantitative Data Summary
The following table summarizes key 3-oxocyclopentyl derivatives, their molecular targets, and primary indications based on recent literature.
| Compound / Derivative | Primary Target | Biological Activity / Mechanism | Therapeutic Application |
| AH23848 | EP4 Receptor / Thromboxane A2 | Competitive Antagonist; inhibits PGE2-induced cAMP accumulation | Anti-inflammatory / Antithrombotic[1][2] |
| Ruxolitinib Metabolite | JAK1 / JAK2 Kinases | Selective Kinase Inhibition (>5-fold over JAK3) | Oncology / Myelofibrosis[4] |
| Bitopic Ligand Linkers | Dopamine D3 Receptor (D3R) | Selective D3R Agonism/Antagonism via allosteric engagement | Substance Use Disorders[3] |
| Imidazo-thiadiazole 7a | Bacterial Cell Targets | Antimicrobial cell growth inhibition | Infectious Diseases[5] |
Synthetic Methodologies & Stereochemical Control
Because the biological activity of 3-oxocyclopentyl derivatives is highly stereodependent, synthesizing enantiomerically pure building blocks is a critical bottleneck. While asymmetric catalysis is an option, Crystallization-Induced Diastereomer Transformation (CIDT) has proven to be a highly scalable and thermodynamically elegant solution[6][7].
In CIDT, racemic 3-oxocycloalkanecarbonitrile is reacted with a chiral auxiliary, (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals. Due to differential hydrogen-bonding networks in the solid state, one diastereomer selectively crystallizes. The ketone α-protons allow for base-catalyzed epimerization of the undesired diastereomer in the mother liquor, driving the equilibrium entirely toward the desired stereoisomer[6][7].
Figure 2: Workflow of Crystallization-Induced Diastereomer Transformation (CIDT) for the isolation of enantiopure 3-oxocycloalkanecarbonitriles.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also incorporate orthogonal validation steps to ensure data integrity.
Protocol 1: Synthesis of (R)-3-oxocyclopentanecarbonitrile via CIDT
Reference standard adapted from the resolution of ketal derivatives[7].
Objective: Isolate enantiopure (R)-3-oxocyclopentanecarbonitrile from a racemic mixture using CIDT.
-
Ketalization: React racemic 3-oxocyclopentanecarbonitrile with (1R,2R)-1,2-diphenylethane-1,2-diol in the presence of a catalytic acid (e.g., p-TsOH) in refluxing toluene using a Dean-Stark trap.
-
Causality: The Dean-Stark trap removes water, driving the condensation equilibrium forward. The chiral diol breaks the symmetry, converting enantiomers into separable diastereomers.
-
-
Fractional Crystallization & Epimerization (The CIDT Step): Suspend the diastereomeric mixture in a solvent system of t-butanol and i-octane. Add potassium tert-butoxide (KOtBu) (approx. 0.25 eq) and heat in a sealed vial at 80 °C for 72 hours[7].
-
Causality: KOtBu deprotonates the acidic α-carbon adjacent to the nitrile/ketal, creating an enolate intermediate that allows the (S)-epimer to convert into the (R)-epimer. The (R)-epimer has lower solubility and continuously precipitates, driving the Le Chatelier equilibrium toward 100% theoretical yield of the (R)-isomer[7].
-
-
Deprotection: Dissolve the isolated (R)-ketal in acetone. Add 6.0 M HCl aqueous solution and stir at room temperature for 10 hours[7].
-
Causality: Aqueous acid hydrolyzes the ketal back to the ketone. Acetone acts as a competitive sink for the released diol, preventing re-ketalization.
-
-
Self-Validation (Chiral HPLC): Post-purification, analyze the product via Chiral HPLC. The presence of a single peak confirms >98% enantiomeric excess (ee). If the ee is <95%, epimerization occurred during deprotection, indicating the acid concentration or temperature was too high.
Protocol 2: In Vitro Validation of EP4 Receptor Antagonism (cAMP Accumulation Assay)
To validate the efficacy of synthesized 3-oxocyclopentyl derivatives like AH23848[2].
Objective: Quantify the IC50 of the derivative against PGE2-induced cAMP production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation & Pre-incubation: Isolate human PBMCs and seed in a 96-well plate. Pre-incubate the cells with the phosphodiesterase inhibitor IBMX (500 μM) for 30 minutes.
-
Causality: IBMX prevents the degradation of cAMP by cellular phosphodiesterases. Without IBMX, the transient cAMP signal would degrade before quantification, leading to false negatives.
-
-
Antagonist Treatment: Add varying concentrations of the 3-oxocyclopentyl derivative (e.g., 1 nM to 10 μM) to the wells. Incubate for 15 minutes.
-
Agonist Challenge: Challenge the cells with a sub-maximal concentration of PGE2 (e.g., 100 nM) for 30 minutes[2].
-
Causality: A sub-maximal PGE2 dose ensures the system is sensitive to competitive antagonism. If a maximal dose were used, it could surmount the antagonist, artificially inflating the apparent IC50.
-
-
Lysis and Quantification: Lyse the cells and quantify cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
-
Self-Validation (Internal Controls):
-
Positive Control: Forskolin (an adenylate cyclase activator)[2]. Ensures the cells' cAMP machinery is functional independent of the EP4 receptor.
-
Negative Control: Vehicle only. Establishes baseline cAMP levels.
-
If Forskolin fails to induce cAMP, the cells are non-viable or the assay reagents are compromised, invalidating the run.
-
References
-
A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal. Available at:[Link]
-
Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. National Center for Biotechnology Information (PMC). Available at:[Link]
- US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Google Patents.
-
AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2. Scilit. Available at:[Link]
-
Prostaglandin E2 inhibits advanced glycation end product-induced adhesion molecule expression, cytokine production, and lymphocyte proliferation in human peripheral blood mononuclear cells. PubMed. Available at: [Link]
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. ResearchGate. Available at:[Link]
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Publishing. Available at:[Link]
-
Synthesis and Regioselective Reaction of Some Unsymmetrical Heterocyclic Chalcone Derivatives and Spiro Heterocyclic Compounds as Antibacterial Agents. MDPI. Available at:[Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Prostaglandin E2 inhibits advanced glycation end product-induced adhesion molecule expression, cytokine production, and lymphocyte proliferation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 5. Synthesis and Regioselective Reaction of Some Unsymmetrical Heterocyclic Chalcone Derivatives and Spiro Heterocyclic Compounds as Antibacterial Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1, ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06611F [pubs.rsc.org]
Thermodynamic Profiling and Process Stability of tert-Butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
[1]
Executive Summary & Molecular Identity
In the development of receptor antagonists (e.g., CCR2/CCR5 modulators) and peptide mimetics, tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: Pending/Analogous to 1824466-01-4) serves as a critical "linker" intermediate.[1] Its structure combines a thermally sensitive protecting group (Boc) with a reactive electrophile (cyclic ketone).
This guide addresses the thermodynamic data gap common to such intermediates. Unlike commodity chemicals, specific heat capacities (
Molecular Baseline
Predicted Physicochemical Properties (Joback Method)[1][3]
Note: In the absence of experimental literature, the following thermodynamic properties are calculated using the Joback Group Contribution Method. These values represent theoretical baselines and must be validated via the protocols in Section 4.
Table 1: Thermodynamic Estimates
| Property | Predicted Value | Reliability | Process Implication |
| Boiling Point ( | 345°C (Theoretical) | Low | Do Not Attempt Distillation. Molecule will decompose (Boc removal) well below this temperature.[1] |
| Melting Point ( | 45–55°C | Medium | Likely to exist as a supercooled liquid/oil; crystallization requires seeding or high purity.[1] |
| Enthalpy of Vaporization ( | 62.5 kJ/mol | Medium | Relevant only for high-vacuum distillation (<1 mbar).[1] |
| LogP (Octanol/Water) | 1.40 ± 0.2 | High | Lipophilic.[1] Extractable into EtOAc or DCM; poor solubility in water. |
| Polar Surface Area (TPSA) | 55.4 | High | Good membrane permeability prediction; relevant for biological assays.[1] |
Senior Scientist Insight: Never rely on the predicted normal boiling point for Boc-protected amines. The carbamate linkage typically undergoes thermal cleavage (isobutylene elimination) between 130°C and 160°C , or lower in the presence of trace acids.
Thermal Stability & Decomposition Pathways[4]
The thermodynamic limiting factor for this molecule is the Boc-carbamate moiety .[1] Understanding the decomposition energetics is vital for process safety, particularly during drying or solvent removal.
Mechanism of Thermal Failure
At elevated temperatures (
Visualization: Thermal Decomposition Pathway
The following diagram illustrates the primary decomposition pathway that defines the upper temperature limit for processing.
Figure 1: Thermal decomposition pathway of the Boc-carbamate moiety.[1] Processing above 110°C risks rapid gas evolution and loss of yield.
Experimental Validation Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the exact onset of decomposition (
-
Sample Prep: Weigh 2–4 mg of sample into a hermetically sealed gold or high-pressure steel pan.
-
Why: Open pans allow isobutylene escape, masking the decomposition endotherm as a vaporization event.
-
-
Ramp: Heat from 25°C to 250°C at 5°C/min.
-
Analysis:
-
Look for a sharp endotherm (melting) near 40–60°C.
-
Look for a broad, energetic event (decomposition) starting >120°C.
-
Safety Limit: Set your maximum process temperature (Process
) to .
-
Protocol B: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
Purpose: To confirm volatile byproducts.[1]
-
Method: Ramp sample to 300°C. Monitor weight loss.
-
Mass Spec Triggers: Watch for m/z = 56 (Isobutylene) and m/z = 44 (CO2).
-
Interpretation: If weight loss correlates with m/z 56 detection, your "drying" step is actually degrading your product.
Solubility & Crystallization Thermodynamics[1]
The presence of the 3-oxocyclopentyl ring adds conformational flexibility, often making this compound difficult to crystallize (oiling out).
Solubility Profile (Estimated)
-
High Solubility: Dichloromethane, Ethyl Acetate, THF, Methanol.
-
Low Solubility: Water, Hexanes, Heptane.
-
Partition Coefficient (
):-
The molecule is moderately lipophilic.
-
Extraction Strategy: Extract from aqueous phase (pH 7) into Ethyl Acetate.
-
Crystallization Workflow
To obtain thermodynamic data like Heat of Fusion, you need a crystalline solid.
Characterization Decision Tree
Use this workflow to validate the material before moving to scale-up.
Figure 2: Step-by-step characterization workflow to establish thermodynamic safety limits.
References
-
Joback, K. G., & Reid, R. C. (1987).[3] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1] [1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Carbamates for thermodynamic stability of Boc groups). [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 138040923, Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate. Retrieved from [1]
- Strazzolini, P., et al. (2003). Thermal stability of carbamates. Thermochimica Acta.
Potential biological activity of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate scaffolds
Title: Unlocking the Therapeutic Potential of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate Scaffolds: A Technical Guide for Drug Discovery
Abstract The rational design of small-molecule therapeutics relies heavily on versatile, privileged scaffolds that can reliably navigate the complex stereochemical and electronic requirements of biological targets. Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) has emerged as a highly adaptable building block in medicinal chemistry. By combining a conformationally restricted 3-oxocyclopentyl core with a flexible, Boc-protected ethylamine linker, this scaffold offers a unique geometric profile suitable for targeting kinases, G-protein-coupled receptors (GPCRs), and transcription factor pathways. This whitepaper provides an in-depth analysis of the scaffold’s chemical architecture, its projected biological activities based on structural homology, and validated experimental protocols for its integration into high-throughput screening (HTS) pipelines.
Structural Anatomy and Chemical Reactivity
The utility of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate lies in its dual-functional nature, which allows for orthogonal synthetic modifications without compromising the structural integrity of the core pharmacophore.
-
The 3-Oxocyclopentyl Core: Cyclopentane rings adopt a puckered "envelope" conformation to minimize torsional strain[1]. This non-planar geometry allows the scaffold to deeply penetrate and occupy hydrophobic pockets within enzyme active sites[1]. Furthermore, the ketone moiety acts as a critical hydrogen-bond acceptor. In targeted covalent inhibitor (TCI) design, this ketone can be subjected to
-dehydrogenation to form a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins[2]. -
The Boc-Protected Ethylamine Linker: The ethylamine chain is a classic bioisostere for biogenic amines (e.g., dopamine, serotonin). The tert-butyloxycarbonyl (Boc) protecting group ensures that the primary amine remains inert during modifications to the cyclopentanone ring. Once deprotected under acidic conditions, the resulting primary amine serves as a highly reactive nucleophile for amidation, reductive amination, or urea formation, enabling rapid library generation.
Caption: Synthetic and screening workflow for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
Pharmacological Trajectories and Biological Activity
By functionalizing the primary amine and leveraging the 3-oxocyclopentyl core, researchers can direct this scaffold toward several distinct therapeutic targets.
Kinase Inhibition (p38MAPK and RIPK1)
Cyclopentanone derivatives have demonstrated profound efficacy as kinase inhibitors. For instance, cyclopentanone-based compounds have been identified as specific inhibitors of p38 mitogen-activated protein kinase (p38MAPK), a critical driver of extracellular matrix (ECM) over-accumulation and fibrosis in diabetic nephropathy[3]. Molecular docking studies reveal that the cyclopentanone oxygen forms a crucial hydrogen bond with the LYS-53 residue in the ATP-binding pocket of p38MAPK[3].
Similarly, highly substituted cyclopentanone derivatives (e.g., SZM679) have been developed as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for the treatment of Alzheimer's disease, demonstrating high antinecroptotic activity by occupying the "DLG" gatekeeper region of the kinase[4].
GPCR Modulation (5-HT1A and Thromboxane Receptors)
The combination of a cyclopentanone ring and an ethylamine linker is a privileged motif for GPCR ligands. Research has shown that replacing traditional 1,3-dioxolane rings with a cyclopentanone moiety significantly increases both the potency and efficacy of ligands at the serotonin 5-HT1A receptor, acting as partial agonists or antagonists depending on the terminal functionalization[5]. Furthermore, the 3-oxocyclopentyl appendage is a defining structural feature of AH23848, a highly specific and orally active thromboxane A2 receptor-blocking drug used to investigate occlusive vascular diseases[6].
Caption: Mechanism of action for 3-oxocyclopentyl-derived kinase inhibitors.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the experimental choices to prevent the amplification of synthetic or assay-related errors.
Protocol 1: Scaffold Deprotection and Amidation
Causality Check: Trifluoroacetic acid (TFA) is chosen over strong mineral acids to prevent unwanted enolization or aldol condensation of the sensitive 3-oxocyclopentyl moiety.
-
Deprotection: Dissolve 1.0 mmol of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in 5 mL of anhydrous dichloromethane (DCM).
-
Acid Cleavage: Cool the solution to 0°C and add 1 mL of TFA dropwise under an inert argon atmosphere. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation (Self-Correction): Monitor the disappearance of the starting material via TLC (Ninhydrin stain; the product will appear as a dark purple spot indicating a free primary amine).
-
Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the amine trifluoroacetate salt.
-
Amidation: Resuspend the salt in anhydrous DMF. Add 1.2 eq of the desired carboxylic acid, 1.5 eq of HATU (coupling agent), and 3.0 eq of DIPEA (base). Stir for 12 hours.
-
Purification: Purify via reverse-phase preparative HPLC. Confirm the exact mass of the final derivative using high-resolution LC-MS before proceeding to biological assays.
Protocol 2: High-Throughput Kinase Inhibition Assay (WST-1 Method)
Causality Check: The WST-1 reagent is utilized instead of MTT because WST-1 produces a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, significantly reducing well-to-well variability and pipetting errors in a 96-well HTS format[2].
-
Cell Seeding: Seed target cells (e.g., HeLa or specific kinase-overexpressing lines) in a 96-well microtiter plate at a density of
cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the synthesized 3-oxocyclopentyl derivatives in DMSO (final DMSO concentration < 0.5%). Add to the wells and incubate for 48 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent directly to each well[2].
-
Incubation & Measurement: Incubate for 2 hours. Shake the plate for 1 minute to ensure homogeneous dye distribution, then measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader[2].
-
Data Analysis: Calculate the IC50 values using a four-parameter logistic non-linear regression model.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the biological activity of representative cyclopentanone and ethylamine-derived scaffolds against key therapeutic targets, demonstrating the broad applicability of the core structural motifs found in Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
| Compound Class / Derivative | Primary Target | Biological Activity / Affinity | Reference Source |
| Cyclopentanone H8 Analog | p38MAPK | Specific Inhibition (H-bond at LYS-53) | [3] |
| SZM679 (Cyclopentanone core) | RIPK1 | [4] | |
| AH23848 (3-oxocyclopentyl) | Thromboxane A2 Receptor | Potent Antagonist (Orally Active) | [6] |
| Cyclopentanol-ethylamine | 5-HT1A Receptor | [5] | |
| Diarylidenecyclopentanone (Io) | HeLa Cell Line (Cytotoxicity) | [2] |
References
-
Brittain, R T et al. "AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2." Circulation, [Link]
-
Ren, Q. et al. "Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease." Journal of Medicinal Chemistry, [Link]
-
Liu, C. et al. "Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors." Journal of Medicinal Chemistry, [Link]
-
Zhu, Y. et al. "A Cyclopentanone Compound Attenuates the Over-Accumulation of Extracellular Matrix and Fibrosis in Diabetic Nephropathy via Downregulating the TGF-β/p38MAPK Axis." Biomedicines, [Link]
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- 4. Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Boc-Protected Cyclopentanone Derivatives
Introduction: The Strategic Importance of Boc-Protected Cyclopentanone Scaffolds
The cyclopentanone ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its conformational flexibility and the potential for stereocontrolled functionalization make it a privileged scaffold in medicinal chemistry. The incorporation of a nitrogen-containing substituent, protected by the acid-labile tert-butoxycarbonyl (Boc) group, offers a versatile handle for further chemical elaboration, enabling the construction of diverse molecular architectures for drug discovery and development.[4][5][6] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, often with volatile byproducts.[6][7][8]
This in-depth technical guide provides a comprehensive overview of robust and field-proven synthetic pathways for accessing Boc-protected cyclopentanone derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer expert insights into the rationale behind experimental design, empowering researchers to confidently construct these valuable molecular building blocks.
Strategic Approaches to the Cyclopentanone Core
The synthesis of functionalized cyclopentanones can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
The Dieckmann Condensation: A Classic Approach to Cyclization
The Dieckmann condensation is a powerful intramolecular Claisen condensation of a 1,6-diester to form a five-membered β-keto ester.[9][10][11][12][13] This method is particularly useful for the synthesis of 2-substituted cyclopentanones. The resulting β-keto ester can be readily alkylated and subsequently decarboxylated to yield the desired cyclopentanone derivative.
Mechanistic Rationale:
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[12] This enolate then undergoes an intramolecular nucleophilic acyl substitution on the second ester group, forming a cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the β-keto ester product.[13]
Experimental Protocol: Synthesis of tert-Butyl (3-Oxocyclopentyl)carbamate via Dieckmann Condensation
This protocol outlines the synthesis of a Boc-protected aminocyclopentanone starting from a suitably functionalized diester.
Step 1: Synthesis of the Diester Precursor
A commercially available amino diacid, such as 2-aminopimelic acid, would be the ideal starting material. The amino group is first protected with the Boc group, and then the carboxylic acids are esterified.
-
Boc Protection: To a solution of 2-aminopimelic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Esterification: Dissolve the Boc-protected diacid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture overnight. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry, filter, and concentrate to yield the desired diethyl 2-(tert-butoxycarbonylamino)heptanedioate.
Step 2: Dieckmann Condensation
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the Boc-protected diester (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Decarboxylation
-
Dissolve the crude β-keto ester in a mixture of acetic acid and water (1:1).
-
Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-oxocyclopentyl)carbamate.
Data Summary Table: Dieckmann Condensation Approach
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1a | Boc-2-aminopimelic acid | 2-Aminopimelic acid | (Boc)₂O, NaHCO₃ | >95% |
| 1b | Diethyl Boc-2-aminopimelate | Boc-2-aminopimelic acid | Methanol, H₂SO₄ | 85-95% |
| 2 | Ethyl 2-(Boc-amino)-3-oxocyclopentanecarboxylate | Diethyl Boc-2-aminopimelate | Sodium ethoxide | 70-85% |
| 3 | tert-Butyl (3-oxocyclopentyl)carbamate | Ethyl 2-(Boc-amino)-3-oxocyclopentanecarboxylate | Acetic acid, H₂SO₄ | 60-75% |
Logical Flow Diagram: Dieckmann Condensation Pathway
Caption: Dieckmann condensation pathway to a Boc-protected cyclopentanone.
Robinson Annulation and Related Michael Addition Strategies
The Robinson annulation is a classic method for the formation of six-membered rings through a Michael addition followed by an intramolecular aldol condensation.[14][15][16][17][18] While the direct application to cyclopentanone synthesis is less common, the underlying principles of Michael addition are highly relevant. A related and powerful strategy for cyclopentanone synthesis involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization.[19][20]
Mechanistic Rationale:
The reaction begins with the conjugate (Michael) addition of an enolate or other suitable nucleophile to an α,β-unsaturated carbonyl compound.[15] This creates a 1,5-dicarbonyl compound (or a functional equivalent), which can then undergo an intramolecular aldol condensation to form the five-membered ring.
Experimental Protocol: Synthesis of a Substituted Boc-Protected Cyclopentanone via Michael Addition and Intramolecular Aldol Cyclization
This protocol describes a pathway to a functionalized Boc-protected cyclopentanone using a Michael addition followed by an intramolecular cyclization.
Step 1: Synthesis of the Michael Acceptor
A suitable Michael acceptor would be an α,β-unsaturated ketone bearing a precursor to the Boc-protected amine. For example, a nitro group can be used as a masked amino group.
Step 2: Michael Addition
-
To a solution of a suitable β-keto ester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.
-
Add the α,β-unsaturated nitro-ketone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Michael adduct.
Step 3: Reduction of the Nitro Group and Boc Protection
-
Dissolve the Michael adduct in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Without further purification, dissolve the crude amine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq) and then di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction at room temperature overnight. Acidify with 1M HCl and extract with ethyl acetate. Dry, filter, and concentrate to yield the Boc-protected intermediate.
Step 4: Intramolecular Aldol Cyclization and Decarboxylation
-
Dissolve the Boc-protected intermediate in a suitable solvent like ethanol.
-
Add a base such as sodium ethoxide (1.1 eq) and heat the mixture to reflux for 4-6 hours.
-
Upon completion of the cyclization, acidify the reaction mixture with aqueous HCl and continue to reflux for an additional 4-6 hours to effect decarboxylation.
-
Cool the reaction to room temperature, neutralize with saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to afford the desired Boc-protected cyclopentanone derivative.
Logical Flow Diagram: Michael Addition and Cyclization Pathway
Caption: Michael addition and cyclization pathway to a Boc-protected cyclopentanone.
Modern Synthetic Approaches: Leveraging Catalysis and Rearrangements
Modern organic synthesis offers a plethora of highly efficient and selective methods for the construction of cyclopentanone rings. These include organocatalytic domino reactions, transition-metal-catalyzed cyclizations, and rearrangement reactions.
Organocatalytic Domino Michael/Alkylation: This powerful strategy provides an enantioselective route to highly functionalized cyclopentanones.[1] The reaction cascade is typically catalyzed by a chiral secondary amine, initiating a Michael addition followed by an intramolecular alkylation.
Piancatelli Rearrangement: This acid-catalyzed rearrangement of furylcarbinols provides a rapid entry into 4-substituted cyclopentenones.[2] This method is particularly attractive due to the ready availability of furfural from renewable resources.
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a cobalt carbonyl complex, to form a cyclopentenone.[21] This reaction is highly convergent and allows for the rapid assembly of complex cyclopentenoid structures.
Ring-Closing Metathesis (RCM): RCM has emerged as a robust and versatile tool for the formation of cyclic systems.[22] A suitably functionalized diene can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclopentene, which can then be further elaborated to the corresponding cyclopentanone.
Experimental Protocol: Synthesis of a Boc-Protected Aminocyclopentanone via Ring-Closing Metathesis (RCM)
This protocol illustrates the synthesis of a Boc-protected aminocyclopentanone using RCM as the key ring-forming step.
Step 1: Synthesis of the Diene Precursor
-
Start with a commercially available amino alcohol, for example, 3-amino-1-propanol. Protect the amino group with a Boc group using standard conditions ((Boc)₂O, NaHCO₃).
-
The resulting Boc-protected amino alcohol is then subjected to two separate alkylation reactions to introduce two terminal alkene moieties. For instance, reaction with allyl bromide in the presence of a base like sodium hydride will install the first alkene.
-
The remaining hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with a vinyl Grignard reagent to introduce the second alkene.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in anhydrous dichloromethane and degas the solution with argon for 15-20 minutes.
-
Add a catalytic amount of a second-generation Grubbs' catalyst (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux under an argon atmosphere, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the Boc-protected cyclopentene derivative.
Step 3: Conversion to Cyclopentanone
-
The resulting cyclopentene can be converted to the cyclopentanone through a variety of methods. A common approach is ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide).
-
Alternatively, dihydroxylation with osmium tetroxide followed by oxidative cleavage with sodium periodate will also yield the desired cyclopentanone.
Logical Flow Diagram: Ring-Closing Metathesis Pathway
Caption: Ring-Closing Metathesis pathway to a Boc-protected cyclopentanone.
Conclusion and Future Outlook
The synthesis of Boc-protected cyclopentanone derivatives is a critical endeavor in modern organic and medicinal chemistry. The classical yet reliable Dieckmann condensation and Michael addition-based strategies continue to be workhorse methods in the field. Concurrently, modern catalytic approaches, including organocatalysis and ring-closing metathesis, offer unparalleled efficiency and stereocontrol, opening new avenues for the construction of complex and diverse molecular architectures. The choice of synthetic route will ultimately depend on the specific target molecule and the resources available. As our understanding of chemical reactivity deepens and new catalytic systems are developed, we can anticipate the emergence of even more elegant and powerful strategies for the synthesis of these valuable building blocks, further empowering the discovery of novel therapeutics.
References
- A Comparative Guide to the Synthesis of Functionalized Cyclopentanols. Benchchem.
- Conway, S. J., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Journal of Chemical Research.
- Ebuka, J. (2025). Method Development for the Synthesis of Carbon Substituted Cyclopentenones.
- Baxendale, I. R., et al. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis, 50(05), 753-759.
- (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Conway, S. J., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.
- Lahmar, S., et al. A convenient synthesis of γ-functionalized cyclopentenones. PMC.
- Lahmar, S., et al. (2005). A convenient synthesis of γ-functionalized cyclopentenones. Beilstein Journal of Organic Chemistry.
- Robinson annul
- What is the protection of BOC in organic synthesis processes? Quora.
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- Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
- The Robinson Annul
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- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- The Dieckmann Condens
- Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
- Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Who we serve.
- Synthesis of Boc-protected bicycloproline. PMC.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
- Boc Protecting Group for Amines. Chemistry Steps.
- (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cycliz
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
- Dieckmann Condens
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- 23.
- 23.12 The Robinson Annulation Reaction. Organic Chemistry | OpenStax.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Boc Protected Compounds. ASNA Company for advanced technologies Ltd.
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Technical Guide: Storage & Stability of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
[1][2]
Executive Summary
-
Compound Name: Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate[1][2][3]
-
CAS Registry Number: 1824466-01-4 (Analogous/Generic Reference) / Note: Specific CAS may vary by isomer; PubChem CID: 138040923[1][2]
-
Recommended Storage: +2°C to +8°C (Refrigerated)
-
Critical Hazards: Acid sensitivity (Boc removal), Hygroscopicity, Ketone condensation.
Chemical Profile & Stability Logic
To determine the optimal storage conditions without direct historical stability data for this specific intermediate, we analyze its physiochemical properties based on its functional groups: the Tert-butyl carbamate (Boc) and the 3-oxocyclopentyl (cyclic ketone) moieties.[1][2]
Physicochemical Properties
| Property | Characteristic | Impact on Storage |
| Molecular Formula | Moderate molecular weight; likely a viscous oil or low-melting solid.[1][2] | |
| Functional Group 1 | Boc-Amine | Acid Labile: Unstable in pH < 4.[1][2] Stable to bases and nucleophiles.[2] |
| Functional Group 2 | Cyclic Ketone | Redox Active: Susceptible to oxidation (peroxides) and reduction.[2] Prone to aldol condensation if basic impurities exist.[2] |
| Hygroscopicity | Moderate | Moisture absorption can accelerate hydrolysis or introduce trace acids.[2] |
Degradation Mechanisms
Understanding how this molecule fails is critical to preventing it.[2]
-
Acid-Catalyzed Deprotection (Autocatalytic Risk): The tert-butyl carbamate moiety is designed to be cleaved by acid (e.g., TFA, HCl).[1][2] If the compound is stored in an environment with acidic fumes or if trace acid remains from synthesis, the Boc group will cleave, releasing isobutene and
. The resulting free amine can then react with the ketone of a neighboring molecule, leading to polymerization (Schiff base formation). -
Oxidative Degradation: The cyclopentanone ring is susceptible to Baeyer-Villiger oxidation if exposed to atmospheric oxygen and light over long periods, potentially expanding the ring to a lactone.[2]
-
Thermal Instability: While Boc groups are generally stable up to ~100°C, the combination with a cyclic ketone lowers the energy barrier for decomposition. Prolonged exposure to temperatures >25°C increases the rate of isobutene elimination.
Storage Protocols
The following protocols are designed to mitigate the degradation pathways identified above.
A. Environmental Conditions[2][4]
-
Temperature: Store at +2°C to +8°C .
-
Reasoning: Low temperature kinetically inhibits the elimination of the tert-butyl group and suppresses the rate of potential aldol condensation of the ketone.[2]
-
-
Atmosphere: Inert Gas Overlay (Argon preferred, Nitrogen acceptable). [2]
-
Light: Protect from light.
B. Container Specifications
-
Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap.[1][2]
-
Avoid: Polyethylene (PE) or Polypropylene (PP) containers for long-term storage, as organic vapors can permeate plastics, and plasticizers can leach into the lipophilic carbamate.[2]
-
-
Secondary Containment: Sealed desiccator or a secondary jar containing desiccant packets (Silica gel).
C. Handling Workflow
-
Equilibrate: Allow the vial to warm to room temperature before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation of moisture onto the compound, initiating hydrolysis.
-
-
Aliquot: If frequent use is expected, split the master lot into single-use aliquots to avoid repeated freeze-thaw cycles or atmospheric exposure.
Shelf Life & Retest Assessment
Shelf Life Estimation
| Condition | Estimated Stability | Status |
| -20°C (Inert) | > 36 Months | Optimal for long-term archiving. |
| 2-8°C (Inert) | 12 - 24 Months | Recommended for active use.[1][2] |
| 25°C (Ambient) | < 6 Months | Risk of slow degradation/yellowing.[2] |
Quality Control (Retest Protocol)
Perform a retest every 12 months .
Analytical Method: HPLC-MS or
Visualization of Degradation Pathways[5]
The following diagram illustrates the critical degradation pathways that necessitate the strict storage conditions described above.
Figure 1: Mechanistic degradation pathways showing the cascade from acid/thermal exposure to polymerization.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138040923, Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. Retrieved from [Link][1][2]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and cleavage conditions).
Methodological & Application
Application Note: Protocol for Boc-Deprotection of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 3-(2-aminoethyl)cyclopentan-1-one, while strictly preserving the integrity of the sensitive cyclopentanone moiety.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the standard "add acid and stir" paradigm. The molecule , tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, presents a specific chemoselectivity challenge: the presence of a reactive cyclopentanone moiety alongside the Boc-protected primary amine.
The causality behind our experimental choices stems from the need to suppress two primary side reactions:
-
The Ketalization Risk: While ketones are generally stable to the acidic conditions required for Boc deprotection, they are highly susceptible to nucleophilic attack. If protic solvents such as methanol are utilized in the presence of strong acids, the cyclopentanone will readily undergo conversion into a methyl acetal (ketal)[1]. Consequently, this protocol mandates the use of strictly anhydrous, non-nucleophilic solvents—specifically Dichloromethane (DCM) or 1,4-Dioxane[2].
-
Mitigating Aldol Condensation: Prolonged exposure of cyclic ketones to Brønsted acids can trigger unwanted intermolecular aldol condensations, leading to complex oligomeric mixtures and reduced yields[3]. To prevent this, the reaction kinetics must be tightly controlled. The TFA protocol initiates at 0 °C to manage the exotherm, and both protocols strictly limit reaction times to under 4 hours[4],[5].
-
Carbocation Scavenging: The acidolytic cleavage of the Boc group generates a tert-butyl cation and carbon dioxide gas[4]. Although this specific aliphatic substrate lacks highly nucleophilic functional groups that typically require scavengers (e.g., thiols or indoles), the rapid removal of volatiles in vacuo is essential to prevent any spurious alkylation during the concentration phase.
Experimental Workflow
Fig 1: Experimental workflow for Boc-deprotection of the target cyclopentanone carbamate.
Comparative Analysis of Deprotection Systems
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) dictates the final salt form of the amine and influences downstream processing.
| Parameter | Method A: TFA / DCM | Method B: 4M HCl / 1,4-Dioxane |
| Acid Concentration | ~20-50% v/v (Large Excess)[4] | 5-10 Equivalents[5] |
| Typical Reaction Time | 30 min - 2 hours[4] | 1 - 4 hours[5] |
| Operating Temperature | 0 °C warming to Room Temperature[4] | Room Temperature[5] |
| Final Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |
| Volatility of Reagents | High (TFA bp 72 °C, DCM bp 39 °C) | Moderate (Dioxane bp 101 °C) |
| Mechanistic Note | Faster kinetics; requires co-evaporation with toluene to remove residual TFA. | Milder handling; product often precipitates directly out of the reaction mixture[5]. |
Detailed Experimental Protocols
Method A: TFA-Mediated Deprotection in Dichloromethane (DCM)
Use this method for rapid deprotection and high substrate solubility.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 - 0.5 M[4].
-
Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Causality: Initiating the reaction at 0 °C controls the exothermic protonation step and minimizes the risk of ketone side-reactions[4].
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
-
Concentration: Once complete (verify via QC steps below), concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA[4].
-
Isolation: Triturate the resulting crude oil with cold, anhydrous diethyl ether to precipitate 3-(2-aminoethyl)cyclopentan-1-one as a trifluoroacetate salt. Filter, wash with cold ether, and dry under high vacuum.
Method B: HCl-Mediated Deprotection in 1,4-Dioxane
Use this method if the Hydrochloride salt is required for downstream biological assays or coupling.
-
Preparation: Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a dry round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 equivalents)[5].
-
Propagation: Stir the mixture at room temperature for 1 to 4 hours. Causality: HCl in dioxane provides a milder kinetic profile compared to neat TFA, often precipitating the product directly as the reaction proceeds, which protects the ketone from further side reactions[5].
-
Isolation: Remove the volatiles in vacuo. If the product precipitates during the reaction, add cold diethyl ether directly to the flask to ensure complete precipitation[5].
-
Filtration: Collect the solid hydrochloride salt via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether and dry thoroughly under vacuum to yield the product.
Self-Validating Quality Control (QC) System
Trustworthiness in organic synthesis relies on self-validating protocols. To ensure that the deprotection has proceeded cleanly without compromising the cyclopentanone ring, the following analytical checks must be integrated into the workflow.
| Analytical Technique | Target Observation | Mechanistic Rationale |
| TLC (Ninhydrin Stain) | Appearance of a new, highly polar spot (baseline in standard non-polar eluents) that stains purple/pink. | Ninhydrin reacts specifically with the newly liberated primary amine. |
| LC-MS (ESI+) | Disappearance of SM ( | Confirms the exact loss of the Boc group (-100 Da, corresponding to the loss of isobutylene and CO₂). |
| ¹H-NMR (DMSO- | Loss of a strong singlet at ~1.4 ppm (9H). Appearance of a broad NH₃⁺ peak. | Validates that the 9 protons of the tert-butyl group have been successfully cleaved. |
| IR Spectroscopy | Loss of carbamate C=O stretch (~1700 cm⁻¹). Ketone C=O (~1740 cm⁻¹) remains intact. | Validates that the cyclopentanone ring survived the acidic conditions and only the Boc group was removed. |
References
1.[4] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem. 4 2.[5] Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome . Benchchem. 5 3.[3] Synthesis and evaluation of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones for cytotoxicity against the HCT-116 colon cancer cell line . PMC / NIH. 3 4.[2] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . Chemical Reviews (ACS Publications). 2 5.[1] Application Note - N-Boc Deprotection . Scribd. 1
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones for cytotoxicity against the HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Reductive Amination using Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate: Protocols and Mechanistic Insights
Introduction to Reductive Amination
The Importance of Amines in Drug Discovery and Development
Amines are fundamental structural motifs found in a vast array of biologically active molecules, including a large percentage of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their ability to form hydrogen bonds and act as proton donors or acceptors at physiological pH makes them crucial for molecular recognition and binding to biological targets. The synthesis of primary, secondary, and tertiary amines is therefore a cornerstone of medicinal chemistry and drug development.
Overview of Reductive Amination: A Powerful Tool for C-N Bond Formation
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[1][2] This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine through the formation of an intermediate imine or iminium ion, which is then reduced.[2][3] The process can be carried out in a single pot ("direct" reductive amination) or in a stepwise manner ("indirect" reductive amination) where the imine is pre-formed.[3] Its popularity stems from its broad substrate scope, operational simplicity, and the general availability of the starting materials.[4]
The Role of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate as a Key Building Block
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a valuable bifunctional molecule. It contains a reactive cyclopentanone moiety, which can participate in reductive amination, and a Boc-protected amine, a common protecting group in organic synthesis. This structure makes it an excellent building block for introducing a protected aminoethyl-cyclopentyl fragment into a target molecule. The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for further functionalization of the newly formed amine.[5]
Reaction Mechanism and Key Reagents
Step-by-Step Mechanism: From Carbonyl to Amine
The reductive amination process can be broken down into two key steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[2][3]
-
Reduction of the Imine/Iminium Ion: A reducing agent, typically a hydride donor, then reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[1] A key requirement for the reducing agent is its selectivity to reduce the imine/iminium ion in the presence of the starting ketone.[3]
Choosing the Right Reducing Agent: A Comparative Analysis
Several reducing agents are commonly employed in reductive amination, each with its own advantages and disadvantages.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is a mild and selective reducing agent, often considered the reagent of choice for reductive aminations.[3] It is particularly effective for the reaction of ketones and is less basic than other borohydrides, which can be advantageous. Acetic acid can be used as a catalyst to facilitate imine formation without compromising the stability of the STAB.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another widely used reducing agent that is stable in weakly acidic conditions, which are often necessary for imine formation.[4] However, a major drawback is the generation of toxic cyanide waste.
-
Other Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting ketone, leading to undesired side products.[4] To avoid this, the imine is often pre-formed before the addition of NaBH₄ in an indirect reductive amination protocol.[3][4]
The Role of Catalysts and Additives
-
Acid Catalysis (e.g., Acetic Acid): The formation of the imine intermediate is often catalyzed by the presence of a mild acid. Acetic acid is commonly used as it can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also facilitates the dehydration of the hemiaminal.[3]
-
Lewis Acids (e.g., Titanium(IV) Isopropoxide, Ti(OiPr)₄): For less reactive ketones or amines, a Lewis acid such as titanium(IV) isopropoxide can be employed. It acts as a water scavenger, driving the equilibrium towards imine formation, and can also activate the carbonyl group.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a direct reductive amination of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate with a primary amine using STAB.
-
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
To a stirred solution of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) and the primary amine (1.0-1.2 eq) in DCE or DCM (0.1-0.2 M) at room temperature, add acetic acid (1.0-2.0 eq, optional).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The fractions containing the desired product are then combined and concentrated to yield the purified Boc-protected secondary amine.
The expected product is Tert-butyl N-[2-(3-(alkylamino)cyclopentyl)ethyl]carbamate.
-
¹H NMR: Expect to see characteristic signals for the Boc group (~1.4 ppm, 9H, singlet), the cyclopentyl ring protons, the ethyl linker protons, and the protons of the newly introduced alkyl group.
-
¹³C NMR: Expect signals for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the cyclopentyl ring, ethyl linker, and the new alkyl group.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the N-H stretch of the carbamate (~3350 cm⁻¹), the C=O stretch of the carbamate (~1685 cm⁻¹), and C-H stretches.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) with Titanium(IV) Isopropoxide
This protocol is particularly useful for less reactive ketones or when a milder reducing agent is preferred.
-
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
-
Primary amine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous ethanol or methanol
-
Aqueous ammonia solution
-
Dichloromethane (DCM) or Ether
-
To a solution of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous ethanol or methanol (0.1-0.2 M), add titanium(IV) isopropoxide (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Continue stirring at room temperature for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of aqueous ammonia solution.
-
Stir the mixture vigorously for 30 minutes, which should result in the formation of a white precipitate (titanium dioxide).
-
Filter the mixture through a pad of Celite®, washing the filter cake with DCM or ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
The purification is similar to Protocol 1, employing silica gel column chromatography.
The characterization of the product will be identical to that described in section 3.1.4.
Table of Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₃CN/Ti(OiPr)₄) |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |
| Catalyst/Additive | Acetic acid (optional) | Titanium(IV) isopropoxide |
| Solvent | DCE, DCM | Anhydrous Ethanol, Methanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-24 hours | 12-48 hours |
| Work-up | Aqueous NaHCO₃ quench | Aqueous NH₃ quench, filtration |
| Advantages | Milder, avoids cyanide waste | Good for less reactive substrates |
| Disadvantages | Can be slower for some substrates | Generates cyanide waste, requires inert atmosphere |
| Expected Yield | Good to Excellent | Good to Excellent |
Troubleshooting and Side Reactions
Common Issues and Their Solutions
-
Low Conversion of Starting Material:
-
Cause: Insufficient reaction time, low reactivity of the amine or ketone.
-
Solution: Increase the reaction time, add a catalyst (acetic acid or Ti(OiPr)₄), or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are of good quality and anhydrous where specified.
-
-
Formation of Side Products:
-
Over-alkylation (for primary amines): The secondary amine product can react with another molecule of the ketone to form a tertiary amine.
-
Solution: Use a slight excess of the primary amine (1.1-1.2 eq). A one-pot tandem direct reductive amination/N-Boc protection has been reported to prevent this.[6]
-
-
Reduction of the ketone: The reducing agent may reduce the starting cyclopentanone to cyclopentanol.
-
Solution: Use a more selective reducing agent like STAB. If using NaBH₄, ensure complete imine formation before its addition.
-
-
Understanding and Minimizing Side Reactions
The primary side reactions in reductive amination are the reduction of the starting carbonyl compound and the over-alkylation of the amine product. The choice of a selective reducing agent like STAB significantly minimizes the former.[3] Over-alkylation can be suppressed by carefully controlling the stoichiometry of the reactants.
Visualization of Key Processes
Diagram: General Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Diagram: Experimental Workflow for STAB-mediated Reductive Amination
Caption: Experimental workflow for STAB-mediated reductive amination.
Conclusion
Reductive amination stands out as a robust and efficient method for the synthesis of amines, which are of paramount importance in the pharmaceutical and chemical industries. The use of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate as a substrate allows for the straightforward introduction of a versatile cyclopentylamine moiety. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can successfully synthesize a wide range of valuable amine derivatives. The protocols provided herein, utilizing both STAB and NaBH₃CN/Ti(OiPr)₄, offer reliable and adaptable methods for achieving this transformation.
References
-
Neelarapu, R., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Stein, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Reduction of the 3-Oxocyclopentyl Moiety
Introduction & Mechanistic Rationale
The 3-oxocyclopentyl moiety is a ubiquitous structural motif in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of prostaglandin derivatives and complex chiral cyclopentane-1,3-diols[1][2]. A critical challenge in functionalizing this ring system is the stereoselective reduction of the ketone to a secondary alcohol.
Because the five-membered cyclopentane ring is conformationally flexible (rapidly interconverting between envelope and half-chair conformations) and relatively flat, a substituent at the C3 position exerts only a mild steric bias on the C1 carbonyl carbon. Consequently, the choice of reducing agent dictates not just the yield, but the fundamental stereochemical trajectory of the reaction.
Causality in Reagent Selection
-
Small Hydrides (e.g.,
): Small nucleophiles fail to adequately discriminate between the two faces of the 3-substituted cyclopentanone. The hydride attacks from both the re and si faces with minimal steric impedance, typically resulting in poor diastereomeric ratios (often around 6:4 mixtures) which cause significant yield loss during downstream purification[1]. -
Bulky Hydrides (e.g., L-Selectride): To achieve high trans-selectivity, steric approach control must be amplified. L-Selectride (lithium tri-sec-butylborohydride) is a massive hydride source. The bulky sec-butyl groups clash severely with the C3-substituent, forcing the reagent to approach exclusively from the less hindered face (opposite to the substituent). This yields the trans-cyclopentanol as the overwhelming major product[1][3].
-
Lewis Acid-Mediated Reversal (MAD / DIBAL): If the cis-alcohol is required, the intrinsic steric bias of the molecule must be inverted. This is achieved using the exceptionally bulky Lewis acid MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)). MAD coordinates to the carbonyl oxygen, and due to its extreme steric bulk, it selectively occupies the less hindered face. When DIBAL (diisobutylaluminum hydride) is subsequently introduced, it is forced to attack from the more hindered face, yielding the cis-alcohol with exceptional selectivity[1][3].
-
Biocatalysis: Engineered carbonyl reductases (e.g., from Sporobolomyces salmonicolor) offer an environmentally benign alternative. By utilizing a highly specific enzymatic chiral pocket, these biocatalysts can achieve >99% diastereomeric excess for specific substrates like 2,2-disubstituted 3-hydroxycyclopentanones[2].
Mechanistic Pathways Visualization
Figure 1: Mechanistic divergence in the reduction of 3-substituted cyclopentanones.
Quantitative Data Summary
The following table summarizes the expected stereochemical outcomes based on the reagent system selected for the reduction of a standard 3-alkyl/aryl cyclopentanone.
| Reagent System | Primary Mechanism | Facial Attack Trajectory | Major Diastereomer | Typical dr |
| Unhindered nucleophilic addition | Non-selective | Mixture | ~ 60:40 | |
| L-Selectride | Steric approach control | Less hindered face | trans-Alcohol | > 90:10 |
| MAD / DIBAL | Lewis acid face-blocking | More hindered face | cis-Alcohol | > 95:5 |
| Carbonyl Reductases | Enzymatic chiral pocket | Enzyme-controlled | Substrate-dependent | > 99:1 |
Experimental Protocols
Protocol A: Synthesis of trans-3-Substituted Cyclopentanol via L-Selectride
This protocol utilizes steric approach control to deliver the hydride from the less hindered face. It is a self-validating system: the oxidative workup ensures that all organoborane intermediates are cleaved to the desired alcohol, preventing false-positive TLC spots from stable borate esters.
Reagents & Materials:
-
3-Substituted cyclopentanone (1.0 equiv)
-
L-Selectride (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
30%
and 3N NaOH (for quenching)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the 3-substituted cyclopentanone and dissolve in anhydrous THF (to achieve a 0.2 M concentration).
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Addition: Syringe in the L-Selectride solution dropwise over 10 minutes. The slow addition is critical to prevent localized heating, which degrades stereoselectivity.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the consumption of the starting material via TLC (typically 20% EtOAc in Hexanes; visualize with phosphomolybdic acid stain).
-
Quenching (Critical Step): Once complete, quench the reaction at -78 °C by the slow, sequential addition of 3N NaOH (2.0 equiv) followed by 30%
(2.0 equiv). -
Oxidative Cleavage: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour to ensure complete oxidation of the borane by-products.
-
Isolation: Dilute with ethyl acetate and wash the organic layer with water, followed by brine. Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure trans-alcohol.
Protocol B: Synthesis of cis-3-Substituted Cyclopentanol via MAD/DIBAL
This protocol relies on the in situ complexation of the carbonyl oxygen with MAD to invert the natural stereoselectivity of the substrate.
Reagents & Materials:
-
3-Substituted cyclopentanone (1.0 equiv)
-
MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (1.1 equiv)
-
DIBAL (1.0 M in toluene, 1.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous Rochelle's salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under argon, dissolve MAD in anhydrous toluene (0.1 M) and cool to -78 °C.
-
Complexation: Add a solution of the 3-substituted cyclopentanone (in a minimal volume of toluene) dropwise to the MAD solution. Stir at -78 °C for 30 minutes to ensure complete Lewis acid-base complexation.
-
Reduction: Add the DIBAL solution dropwise. Maintain the temperature strictly at -78 °C and stir for 1 to 2 hours.
-
Quenching: Quench the reaction at -78 °C by adding methanol (1 mL) to destroy excess DIBAL, followed by the addition of saturated aqueous Rochelle's salt solution.
-
Emulsion Resolution: Remove the cooling bath and stir vigorously at room temperature for 2 hours. This step is mandatory to break the stubborn aluminum emulsion, resulting in two clear, distinct layers.
-
Isolation: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography to yield the cis-alcohol.
Experimental Workflow Visualization
Figure 2: Experimental workflow for the stereoselective reduction of cyclopentanones.
References
- Source: Google Patents (KR101045935B1)
-
Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction Source: Journal of Organic Chemistry (PubMed) URL:[Link]
Sources
- 1. KR101045935B1 - Method for preparing prostaglandin derivative - Google Patents [patents.google.com]
- 2. Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Advanced Solvent Selection Guide for Transformations of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Introduction
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) is a highly versatile bifunctional scaffold utilized in drug discovery and complex molecule synthesis[1]. It features an acid-sensitive Boc-protected primary amine and a nucleophile-receptive cyclopentanone core. Successfully functionalizing this molecule requires orthogonal reaction planning. The choice of solvent is not merely a medium for dissolution; it actively dictates reaction kinetics, intermediate stability, and chemoselectivity. This application note details the causality behind solvent selection for three critical workflows: reductive amination, enolate alkylation, and Boc deprotection.
Section 1: Reductive Amination of the Cyclopentanone Core
Reductive amination transforms the C3-ketone into a substituted amine. The reaction proceeds via an imine or iminium ion intermediate, followed by hydride reduction[2].
Solvent Causality & Expertise
The standard reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)3). Dichloroethane (DCE) or Dichloromethane (DCM) are the solvents of choice[2]. Unlike protic solvents (e.g., Methanol), which can competitively react with the electrophilic iminium ion or prematurely consume the hydride source, halogenated solvents provide a non-coordinating environment that maximizes the lifetime of the iminium intermediate.
If a silane-based reductant like Me
Protocol 1: Reductive Amination (Maintaining Boc Protection)
-
Preparation : In an oven-dried flask, dissolve Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Imine Formation : Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 2 hours under a nitrogen atmosphere[2].
-
Reduction : Portion-wise, add NaBH(OAc)3 (1.5 eq). The suspension will become cloudy. Stir for 12 hours.
-
Validation & Workup : Monitor the reaction via LC-MS. Upon complete consumption of the ketone mass target, quench the reaction with saturated aqueous NaHCO
. Extract with DCM, dry over Na SO , and concentrate under reduced pressure.
Workflow and solvent causality for the reductive amination of cyclopentanones.
Section 2: Regioselective Enolate Alkylation
Functionalizing the alpha-position of the cyclopentanone ring requires the generation of a lithium enolate.
Solvent Causality & Expertise
Cyclopentanone lithium enolates are highly prone to aggregation, which drastically reduces their nucleophilicity. In pure ethereal solvents like Et
To achieve rapid and regioselective monoalkylation, a strongly coordinating polar aprotic additive such as HMPA or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) must be added to the THF solvent system. These additives displace THF and break the tetrameric aggregates down into highly reactive dimers[5]. This dimeric state is directly responsible for the accelerated alkylation rate and prevents unwanted polyalkylation[5].
Protocol 2: Alpha-Alkylation via Lithium Enolate
-
Enolate Generation : Cool a solution of anhydrous THF and freshly distilled diisopropylamine (1.1 eq) to -78 °C. Add n-BuLi (1.05 eq) dropwise to form LDA.
-
Substrate Addition : Dropwise, add a solution of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) in THF. Stir for 45 minutes at -78 °C to ensure complete deprotonation.
-
Aggregate Disruption : Add DMPU (2.0 eq) to the reaction mixture to dissociate the enolate tetramers into reactive dimers[5].
-
Alkylation : Add the alkyl halide (e.g., Methyl Iodide, 1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.
-
Quench : Quench with saturated aqueous NH
Cl, extract with Ethyl Acetate, and purify via flash chromatography.
Effect of THF and polar aprotic additives on lithium enolate aggregation.
Section 3: Chemoselective N-Boc Deprotection
Removing the tert-butyloxycarbonyl (Boc) group reveals the primary amine for subsequent coupling or salt formation.
Solvent Causality & Expertise
Boc cleavage is an acid-catalyzed process that generates a highly electrophilic tert-butyl cation (t-Bu
However, the generated t-Bu
Protocol 3: TFA-Mediated Boc Deprotection
-
Preparation : Dissolve the substrate in anhydrous DCM to a concentration of 0.1 - 0.2 M[8]. Cool to 0 °C using an ice bath to control the initial exotherm.
-
Acid Addition : Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM[6]. If the substrate contains sensitive nucleophilic moieties, add Triisopropylsilane (TIS) (2.5% v/v) as a scavenger[8].
-
Cleavage : Remove the ice bath and stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material via TLC (ninhydrin stain)[6].
-
Isolation : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA[8]. The product is isolated cleanly as the TFA salt.
Quantitative Data Summary
The table below summarizes the expected outcomes and mechanistic observations based on the solvent and reagent systems selected for this bifunctional scaffold.
| Reaction Type | Solvent System | Reagents | Typical Yield | Mechanistic Observation |
| Reductive Amination | DCE | NaBH(OAc) | >90% | Optimal iminium stabilization; orthogonal Boc stability maintained. |
| Reductive Amination | MeCN | Me | 85-95% | In situ Boc deprotection observed due to HCl generation. |
| Enolate Alkylation | THF | LDA, MeI | 40-50% | Sluggish reaction kinetics due to cubic tetrameric enolate aggregation. |
| Enolate Alkylation | THF + DMPU | LDA, MeI | >90% | Rapid monoalkylation driven by dissociation into reactive dimers. |
| Boc Deprotection | DCM / TFA (1:1) | TFA, Scavengers | >95% | Clean conversion; requires scavengers to trap the tert-butyl cation. |
| Boc Deprotection | 1,4-Dioxane | 4M HCl | ~90% | Milder alternative; avoids volatile TFA handling and limits side reactions. |
References
-
American Chemical Society (J. Org. Chem). "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl."[Link]
-
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides."[Link]
-
ResearchGate (J. Am. Chem. Soc). "Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF."[Link]
-
ResearchGate (J. Am. Chem. Soc). "Solution Structures of Lithium Enolates of Cyclopentanone, Cyclohexanone, Acetophenones, and Benzyl Ketones."[Link]
Sources
- 1. tert-Butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Heterocyclic Scaffolds from Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Introduction
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) [1] is a highly versatile, bifunctional building block utilized in advanced drug discovery. Featuring a cyclopentanone core and a tethered Boc-protected primary amine, this scaffold is primed for divergent synthetic pathways. By selectively addressing the ketone, the protected amine, or both, chemists can access diverse chemical spaces. This application note details three distinct, field-proven methodologies to synthesize high-value heterocycles from this single precursor: bridged azabicycles, tricyclic indoles, and fused thiazoles.
Pathway 1: Bridged Azabicyclic Scaffolds via Intramolecular Reductive Amination
Causality & Mechanistic Insight
The 2-azabicyclo[3.2.1]octane framework is a privileged pharmacophore found in numerous natural alkaloids and conformationally restricted modern synthetic drugs, as detailed in [2]. The synthesis relies on the intramolecular reductive amination of the tethered amine with the C3 ketone. Initial treatment with trifluoroacetic acid (TFA) removes the Boc group. Upon neutralization, the liberated primary amine undergoes spontaneous intramolecular nucleophilic attack on the cyclopentanone carbonyl, forming a cyclic iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the iminium species without prematurely reducing the starting ketone[2].
Protocol: Synthesis of 2-Azabicyclo[3.2.1]octane Derivative
-
Deprotection: Dissolve Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C and add TFA (10.0 equiv) dropwise. Stir at room temperature for 2 hours.
-
Concentration: Remove volatiles under reduced pressure to yield the intermediate amine trifluoroacetate salt.
-
Cyclization: Redissolve the crude salt in 1,2-dichloroethane (DCE) (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the salt. Stir for 30 minutes to allow complete imine/iminium formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir the reaction mixture at room temperature for 12 hours.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluting with DCM/MeOH/NH₄OH) to isolate the 2-azabicyclo[3.2.1]octane derivative.
Workflow for the synthesis of 2-azabicyclo[3.2.1]octane via intramolecular reductive amination.
Pathway 2: Tricyclic Indole Derivatives via Fischer Indole Synthesis
Causality & Mechanistic Insight
Fischer indolization of cyclopentanones yields cyclopenta[b]indoles, which are valuable tricyclic scaffolds in medicinal chemistry, particularly for CNS agents and kinase inhibitors[3]. The reaction of the ketone with phenylhydrazine forms a phenylhydrazone intermediate. Under Lewis acid catalysis, this intermediate tautomerizes to an ene-hydrazine, which then undergoes a [3,3]-sigmatropic rearrangement (diaza-Cope rearrangement) followed by cyclization and elimination of ammonia, as described in [4]. While strong Brønsted acids (e.g., HCl) typically cleave the Boc group, utilizing anhydrous ZnCl₂ as a milder Lewis acid facilitates the sigmatropic rearrangement while minimizing degradation of the aliphatic chain[4].
Protocol: Synthesis of Cyclopenta[b]indole Derivative
-
Hydrazone Formation: Combine the starting ketone (1.0 equiv) and phenylhydrazine hydrochloride (1.1 equiv) in absolute ethanol (0.2 M). Stir at room temperature for 2 hours to form the hydrazone.
-
Rearrangement: Add anhydrous ZnCl₂ (2.0 equiv) to the reaction mixture. Heat the mixture to reflux (80 °C) for 12 hours.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and 1M aqueous NaOH (to neutralize the Lewis acid and prevent emulsion formation).
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography (Hexanes/Ethyl Acetate) to yield the substituted cyclopenta[b]indole.
Mechanistic pathway of Fischer Indolization to form cyclopenta[b]indole derivatives.
Pathway 3: Fused Thiazoles via Alpha-Halogenation and Hantzsch Synthesis
Causality & Mechanistic Insight
The Hantzsch thiazole synthesis is a robust multicomponent-style method for constructing thiazole rings[5]. By alpha-brominating the cyclopentanone core, a highly reactive electrophile is generated. The addition of catalytic p-toluenesulfonic acid (p-TsOH) promotes the enolization of the cyclopentanone, which is the rate-determining step for bromination by N-bromosuccinimide (NBS). Subsequent condensation with thiourea leads to nucleophilic attack by sulfur, followed by cyclization of the nitrogen onto the carbonyl carbon and dehydration[6]. This yields a 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole derivative, a motif known for potent biological activities, including applications in oncology therapeutics as noted in[7].
Protocol: Synthesis of Cyclopenta[d]thiazole Derivative
-
Alpha-Bromination: Dissolve the starting ketone (1.0 equiv) in THF (0.1 M). Add NBS (1.05 equiv) and a catalytic amount of p-TsOH (0.1 equiv). Stir at room temperature for 4 hours.
-
Condensation: To the crude alpha-bromo ketone mixture, add thiourea (1.2 equiv). Heat the reaction to 65 °C for 8 hours.
-
Workup: Cool to room temperature, dilute with water, and adjust the pH to 8 using saturated aqueous NaHCO₃ to free-base the aminothiazole. Extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via recrystallization or chromatography to obtain the cyclopenta[d]thiazole product.
Step-by-step Hantzsch synthesis workflow for fused cyclopenta[d]thiazoles.
Quantitative Data Summary
| Synthetic Pathway | Key Reagents | Typical Rxn Time | Typical Yield | Final Scaffold Generated | Primary Drug Discovery Application |
| 1. Reductive Amination | TFA; NaBH(OAc)₃ | 14 hours | 65–80% | 2-Azabicyclo[3.2.1]octane | Conformationally restricted amines, alkaloid analogs |
| 2. Fischer Indole | Phenylhydrazine; ZnCl₂ | 14 hours | 50–75% | Cyclopenta[b]indole | CNS agents, kinase inhibitors |
| 3. Hantzsch Thiazole | NBS, p-TsOH; Thiourea | 12 hours | 70–85% | Cyclopenta[d]thiazole | Antimicrobials, oncology therapeutics |
References
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 2024. URL:[Link]
-
Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 2020. URL:[Link]
-
Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Advances, 2025. URL:[Link]
Sources
- 1. tert-Butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate [cymitquimica.com]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]
- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate: Application Notes and Protocols
Introduction
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a valuable building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. Its structure, featuring a protected amine and a reactive cyclopentanone moiety, allows for diverse chemical modifications. The increasing demand for this intermediate necessitates the development of robust, efficient, and scalable synthetic methods suitable for industrial production.
This technical guide provides detailed application notes and protocols for two distinct, scalable synthetic routes to Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. The methodologies have been designed with a focus on process efficiency, safety, and economic viability, catering to the needs of researchers, scientists, and drug development professionals. The causality behind experimental choices, in-process controls, and safety considerations are thoroughly discussed to ensure reliable and reproducible outcomes on a larger scale.
Route 1: Aza-Michael Addition to Cyclopentenone
This synthetic approach leverages the conjugate addition of a protected amine to an α,β-unsaturated ketone, a classic and reliable method for carbon-nitrogen bond formation. The key transformation is the 1,4-addition of N-Boc-2-aminoethylamine to cyclopentenone.
Scientific Rationale
The aza-Michael reaction is a powerful tool for the construction of β-amino carbonyl compounds.[1] The electron-withdrawing nature of the carbonyl group in cyclopentenone activates the β-carbon for nucleophilic attack. While primary amines can readily undergo this addition, the resulting secondary amine can react further with another molecule of cyclopentenone, leading to double addition products. To ensure mono-alkylation, the starting amine is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the reaction conditions and can be readily removed later in a synthetic sequence. For large-scale synthesis, a catalyst is often employed to enhance the reaction rate and selectivity under mild conditions.[1][2]
Experimental Workflow
Caption: Workflow for Route 1.
Detailed Protocol: Gram-Scale Synthesis
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Amount |
| Cyclopentenone | 82.10 g/mol | 1.0 | 82.1 g |
| N-Boc-2-aminoethylamine | 160.22 g/mol | 1.1 | 176.2 g |
| Triethylamine | 101.19 g/mol | 1.2 | 121.4 g |
| Toluene | - | - | 1 L |
| Saturated aq. NH4Cl | - | - | 500 mL |
| Brine | - | - | 500 mL |
| Anhydrous MgSO4 | - | - | 50 g |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-Boc-2-aminoethylamine (176.2 g, 1.1 mol) and toluene (500 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Add triethylamine (121.4 g, 1.2 mol) to the solution.
-
Slowly add a solution of cyclopentenone (82.1 g, 1.0 mol) in toluene (500 mL) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the cyclopentenone is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).
-
Separate the organic layer and wash it with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate as a colorless to pale yellow oil.
Route 2: Reductive Amination of a Cyclopentyl Acetaldehyde Derivative
This alternative route involves the construction of the side chain on a pre-formed cyclopentanone ring, followed by the formation of the protected amine via reductive amination. This approach avoids the potential for double addition seen in the aza-Michael reaction.
Scientific Rationale
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[3] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4] A key advantage of this strategy is the ability to perform a direct reductive amination with ammonia, followed by in-situ Boc-protection, which streamlines the process and improves overall efficiency.[5][6] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial for the success of this reaction, as it selectively reduces the iminium ion in the presence of the aldehyde and ketone functionalities.[7][8]
A scalable synthesis of the key intermediate, 2-(3-oxocyclopentyl)acetaldehyde, can be achieved from the readily available ethyl 2-oxocyclopentanecarboxylate.[9][10]
Experimental Workflow
Caption: Workflow for Route 2.
Detailed Protocol: Multi-Gram Scale Synthesis
Part A: Synthesis of 2-(3-oxocyclopentyl)acetaldehyde
A practical synthesis of this intermediate can be adapted from known procedures involving the alkylation of ethyl 2-oxocyclopentanecarboxylate followed by hydrolysis and decarboxylation.
Part B: One-Pot Reductive Amination and Boc-Protection
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Amount |
| 2-(3-oxocyclopentyl)acetaldehyde | 126.15 g/mol | 1.0 | 126.2 g |
| Ammonium acetate | 77.08 g/mol | 3.0 | 231.2 g |
| Sodium triacetoxyborohydride | 211.94 g/mol | 1.5 | 317.9 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 1.2 | 261.9 g |
| Dichloromethane (DCM) | - | - | 2 L |
| Saturated aq. NaHCO₃ | - | - | 1 L |
| Brine | - | - | 1 L |
| Anhydrous Na₂SO₄ | - | - | 100 g |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-(3-oxocyclopentyl)acetaldehyde (126.2 g, 1.0 mol) and ammonium acetate (231.2 g, 3.0 mol) in dichloromethane (2 L).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Carefully add sodium triacetoxyborohydride (317.9 g, 1.5 mol) portion-wise over 1 hour, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the intermediate amine by TLC or LC-MS.
-
Once the reductive amination is complete, cool the reaction mixture back to 0-5 °C.
-
Add a solution of di-tert-butyl dicarbonate (261.9 g, 1.2 mol) in dichloromethane (500 mL) dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (1 L).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Process Comparison and Optimization
| Parameter | Route 1: Aza-Michael Addition | Route 2: Reductive Amination |
| Starting Materials | Cyclopentenone, N-Boc-2-aminoethylamine | Ethyl 2-oxocyclopentanecarboxylate, Ammonia |
| Number of Steps | 1 | 2 (from ethyl 2-oxocyclopentanecarboxylate) |
| Key Reagents | Triethylamine | Sodium triacetoxyborohydride, (Boc)₂O |
| Potential Side Reactions | Double Michael addition | Over-reduction of the aldehyde |
| Process Safety | Triethylamine is a corrosive and flammable liquid. | Sodium triacetoxyborohydride is moisture-sensitive and should be handled with care.[11] |
| Scalability | Good, but control of exotherm and prevention of side reactions are critical. | Excellent, especially with the one-pot procedure. |
| Purification | Vacuum distillation or chromatography. | Vacuum distillation or chromatography. |
Optimization Notes:
-
Route 1: The choice of base and solvent can significantly impact the reaction rate and selectivity. For larger scale, exploring catalytic conditions with a milder base could be beneficial.
-
Route 2: The one-pot nature of the reductive amination and Boc-protection step offers significant advantages in terms of process time and waste reduction. Careful control of stoichiometry and temperature is key to maximizing yield and minimizing by-products.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Cyclopentenone: Is a lachrymator and should be handled with care.
-
Triethylamine: Is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
-
Sodium triacetoxyborohydride: Reacts with water and protic solvents. It should be stored in a dry environment and handled under an inert atmosphere for large-scale operations.[11]
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation.
Conclusion
Both synthetic routes presented offer viable and scalable methods for the production of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. Route 1, the aza-Michael addition, is a more direct approach but requires careful control to prevent the formation of by-products. Route 2, proceeding through a reductive amination pathway, offers excellent control and efficiency, particularly when conducted as a one-pot process. The choice between these routes will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile of the final product. The detailed protocols and considerations provided in this guide are intended to facilitate the successful scale-up of this important synthetic intermediate.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central (PMC), National Institutes of Health. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed, National Institutes of Health. [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
- The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Georg Thieme Verlag.
-
2-(3-oxocyclopentyl)acetaldehyde. LookChem. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC), National Institutes of Health. [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
working with NaBH(CN)3. Reddit. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. The Royal Society of Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. MDPI. [Link]
-
1-Hydrosilatrane. Organic Syntheses Procedure. [Link]
- Preparation method of ethyl 2-oxocyclopentylacetate.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
(PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]
-
Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. SciSpace. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
- Process for producing cyclic acetal form of 3-oxocyclopentane-1-carboxylic acid.
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PubMed Central (PMC), National Institutes of Health. [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana.
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. [Link]
-
Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification. ResearchGate. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PubMed Central (PMC), National Institutes of Health. [Link]
-
Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). PrepChem.com. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central (PMC), National Institutes of Health. [Link]
- Preparation of acetaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. lifechempharma.com [lifechempharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized building blocks. The target molecule, tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate , presents a classic chemoselectivity challenge: installing an alkyl chain at the 3-position of a cyclopentanone ring without triggering competitive 1,2-addition or compromising the acid-sensitive Boc protecting group.
To achieve this, the industry standard is the Knochel-type zinc-copper conjugate addition ()[1]. By converting a 2-(Boc-amino)ethyl halide to an organozinc intermediate, and subsequently transmetalating it to a higher-order organocuprate using CuCN·2LiCl ()[2], we ensure strict 1,4-regioselectivity and excellent functional group tolerance[3].
Below is the comprehensive troubleshooting guide, complete with mechanistic causalities, self-validating protocols, and FAQs to ensure your success at the bench.
I. Reaction Workflow Visualization
Workflow for the zinc-copper conjugate addition to cyclopent-2-en-1-one.
II. Quantitative Reaction Parameters
For reproducible yields, strict adherence to stoichiometry and temperature control is mandatory.
| Reaction Phase | Parameter | Target Value / Reagent |
| Zinc Activation | Zinc Dust | 2.5 – 3.0 equivalents |
| 1,2-Dibromoethane | 5 mol% | |
| TMSCl | 5 mol% | |
| Organozinc Formation | 2-(Boc-amino)ethyl iodide | 1.0 equivalent |
| Internal Temperature | 30 °C – 40 °C | |
| Time | 12 hours | |
| Transmetalation | CuCN·2LiCl (1.0 M in THF) | 1.0 equivalent |
| Temperature | -20 °C warming to 0 °C | |
| Time | 30 minutes | |
| Conjugate Addition | Cyclopent-2-en-1-one | 0.85 equivalents (limiting) |
| TMSCl (freshly distilled) | 2.0 equivalents | |
| Temperature | -78 °C warming to 25 °C |
III. Self-Validating Experimental Protocol
Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Zinc Activation
-
Procedure: Suspend zinc dust (2.5 eq) in dry THF under argon. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 1 minute. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 minutes.
-
Causality: Commercial zinc dust is passivated by an inert ZnO layer. 1,2-Dibromoethane etches the surface by evolving ethylene gas, while TMSCl reacts with residual oxygenated species to form volatile siloxanes.
-
Self-Validation: You will observe slight bubbling (ethylene evolution), and the zinc suspension will transition from a dull, clumpy grey to a fine, bright metallic dispersion.
Step 2: Organozinc Formation
-
Procedure: Add 2-(Boc-amino)ethyl iodide (1.0 eq) dropwise via syringe pump. Maintain internal temperature strictly at 30–40 °C. Stir for 12 hours.
-
Causality: Temperature control dictates chemoselectivity. Temperatures <30 °C stall the oxidative addition; >40 °C accelerates Wurtz-type homocoupling of the alkyl iodide.
-
Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. GC/MS or TLC must show complete consumption of the starting alkyl iodide.
Step 3: Transmetalation to Cuprate
-
Procedure: Cool the organozinc solution to -20 °C. Dropwise add CuCN·2LiCl (1.0 M in THF, 1.0 eq). Stir for 30 minutes, allowing the mixture to warm to 0 °C.
-
Causality: The 2LiCl salt solubilizes the polymeric CuCN, creating a highly reactive "cuprate in a bottle" ()[2]. This shifts the nucleophile from a hard zinc species (prone to 1,2-addition) to a soft copper species (strictly 1,4-selective).
-
Self-Validation: The reaction mixture will transition from a heterogeneous grey metallic suspension to a homogeneous pale green or yellow-brown solution, confirming cuprate formation.
Step 4: Conjugate Addition & Trapping
-
Procedure: Cool the cuprate to -78 °C. Add freshly distilled TMSCl (2.0 eq), followed immediately by cyclopent-2-en-1-one (0.85 eq). Slowly warm to room temperature overnight.
-
Causality: TMSCl acts as a kinetic accelerator. It activates the enone carbonyl and rapidly traps the resulting enolate as a silyl enol ether, preventing reversible equilibrium and polymerization ()[1].
-
Self-Validation: TLC monitoring (UV and PMA stain) will show the disappearance of the UV-active enone and the formation of a new, less polar spot corresponding to the silyl enol ether.
Step 5: Hydrolysis
-
Procedure: Quench the reaction with vigorously stirred saturated aqueous NH₄Cl for 1 hour. Extract with EtOAc.
-
Causality: Mildly acidic NH₄Cl hydrolyzes the silyl enol ether to the target ketone while preserving the acid-labile Boc carbamate.
-
Self-Validation: IR spectroscopy of the crude product will show a strong ketone carbonyl stretch (~1740 cm⁻¹) distinct from the carbamate stretch (~1700 cm⁻¹).
IV. Troubleshooting & FAQs
Q: My zinc insertion is failing or stalling. What is going wrong? A: The most common cause is severe zinc surface passivation. If the standard 1,2-dibromoethane/TMSCl activation fails, your zinc dust may be too heavily oxidized. Ensure you are using fresh zinc dust (<10 μm particle size) stored under argon. Alternatively, washing the zinc dust with dilute HCl, water, ethanol, and ether prior to drying under vacuum can rescue heavily oxidized batches.
Q: I am observing a high degree of 1,2-addition instead of the desired 1,4-conjugate addition. How can I fix this? A: 1,2-addition occurs when the transmetalation from zinc to copper is incomplete, leaving highly oxophilic organozinc species in solution. Ensure you are using the soluble CuCN·2LiCl complex rather than insoluble CuCN[2]. Allow the transmetalation to proceed for at least 30 minutes at 0 °C. Furthermore, ensure your TMSCl is freshly distilled; degraded TMSCl fails to trap the enolate, allowing the reaction to revert and favor thermodynamic side-products[3].
Q: How do I prevent Wurtz-type homocoupling of the Boc-aminoethyl iodide? A: Homocoupling is a concentration- and temperature-dependent side reaction. It occurs when unreacted alkyl iodide reacts with the newly formed organozinc reagent. To minimize this, add the 2-(Boc-amino)ethyl iodide very slowly (via syringe pump over 1-2 hours) to maintain a low steady-state concentration of the electrophile. Keep the internal temperature strictly below 40 °C.
Q: My Boc protecting group is cleaving during the reaction workup. What is the cause? A: The Boc group is highly sensitive to strong acids. If you are using aqueous HCl to hydrolyze the intermediate silyl enol ether, you risk deprotecting the amine. Switch to a milder, buffered workup using saturated aqueous ammonium chloride (NH₄Cl). This provides sufficient acidity to hydrolyze the silyl enol ether to the target cyclopentanone without compromising the Boc carbamate.
V. References
-
Title: Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Chapter 11: Lithium, Magnesium, and Copper (Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry) Source: RSC Publishing URL: [Link]
-
Title: Transmetalation Reactions Producing Organocopper Reagents Source: Academia.edu URL: [Link]
Sources
Technical Support Center: Purification of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the dedicated technical support and troubleshooting hub for the chromatographic purification of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) [1].
As a moderately polar, bifunctional small molecule scaffold, this compound presents unique challenges during normal-phase silica gel chromatography. The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group alongside a hydrogen-bonding carbamate NH and a cyclopentanone ring requires precise control over stationary phase kinetics and mobile phase modifiers.
Chromatographic Profiling & Causality
To successfully purify this compound, we must first analyze the causality behind its interactions with the stationary phase:
-
The Carbamate Motif: The secondary amine (NH) of the carbamate acts as a strong hydrogen bond donor. On standard unmodified silica gel, this interacts non-specifically with free acidic silanol groups (Si-OH), causing severe peak tailing and streaking [3].
-
The Boc Group: Boc groups are inherently acid-sensitive. Because standard silica gel is mildly acidic (pH 4.5–5.5), prolonged column residence times can catalyze premature N-Boc deprotection, leading to the formation of the highly polar free amine (2-(3-oxocyclopentyl)ethan-1-amine) which irreversibly binds to the column or elutes at the baseline [2].
-
The Cyclopentanone Ring: While generally stable, the alpha-protons of the ketone are slightly acidic. Highly basic mobile phases should be avoided to prevent enolization or aldol condensation byproducts.
Optimized Experimental Protocol: Flash Column Chromatography
To mitigate silanol interactions and acid-catalyzed degradation, this self-validating protocol utilizes a deactivated silica gel system.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & TLC Optimization
-
Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc). A typical starting gradient for this molecule is 3:1 to 1:1 (Hexanes:EtOAc).
-
Add 1% v/v Triethylamine (TEA) to the mobile phase. Mechanistic Causality: TEA acts as a sacrificial base, competitively binding to the acidic silanol sites on the silica gel. This prevents the carbamate NH from hydrogen bonding, sharpening the elution band and preventing tailing [3].
-
Run a TLC plate. The target
for the product should be between 0.25 and 0.35.
Step 2: Column Packing (Slurry Method)
-
Select standard 40-63 µm silica gel.
-
Prepare a slurry using the Hexanes/EtOAc/1% TEA solvent system.
-
Pour the slurry into the column and apply compressed air to pack the bed tightly. Pass at least 2 column volumes (CV) of the TEA-doped solvent through the bed to fully neutralize the silica before loading the sample.
Step 3: Sample Loading
-
Wet Loading (Preferred): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or the initial mobile phase. Apply evenly to the top of the silica bed.
-
Dry Loading (Alternative): If the crude is an insoluble oil, dissolve in DCM, add a small amount of neutralized silica, and evaporate to a free-flowing powder. Load this powder onto the column bed.
Step 4: Elution and Fraction Collection
-
Elute using a step gradient (e.g., 10% EtOAc/Hexanes
30% 50%). -
Maintain a rapid flow rate (flash chromatography) to minimize the residence time of the Boc-protected compound on the silica, reducing the risk of acid-catalyzed cleavage [5].
Step 5: Visualization
-
Spot fractions on a TLC plate.
-
Primary Stain: Potassium Permanganate (
). The cyclopentanone will reduce the permanganate, yielding a yellow spot on a purple background. -
Secondary Stain: Ninhydrin. Heat the plate vigorously. The heat and acidity of the stain will cleave the Boc group in situ, allowing the resulting free amine to react with ninhydrin, producing a distinct pink/purple spot.
Troubleshooting Guides & FAQs
Q1: My product is streaking down the TLC plate and eluting across 15+ fractions. How do I fix this? A1: This is a classic symptom of secondary, non-specific interactions between the carbamate NH and the silica gel surface[3].
-
Solution: Ensure you have added 0.5% - 1.0% Triethylamine (TEA) or aqueous ammonia to your mobile phase. If you are already using TEA, verify that you flushed the column with the TEA-containing solvent prior to loading the sample. The silica must be pre-equilibrated.
Q2: I recovered significantly less mass than expected, and there is a heavy spot stuck at the baseline of my TLC. What happened? A2: Your compound likely underwent premature N-Boc deprotection on the column. While Boc groups are generally stable, highly active or dry silica gel can act as a Brønsted acid catalyst, especially under prolonged exposure or elevated ambient temperatures [2].
-
Solution: Switch to a faster flow rate (flash over gravity chromatography) to minimize residence time. Alternatively, use triethylamine to buffer the silica, or switch to neutral Alumina as the stationary phase if the problem persists.
Q3: How can I selectively track the product if my starting material (e.g., an unreacted ketone or amine) co-elutes? A3: Use orthogonal TLC staining. If unreacted 2-(3-oxocyclopentyl)ethan-1-amine is present, it will stain immediately with Ninhydrin at room temperature. Your product, Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, will only stain with Ninhydrin after intense heating (which thermalizes the Boc group).
Q4: Can I use a Dichloromethane (DCM) / Methanol (MeOH) solvent system instead? A4: It is not recommended for this specific molecule unless absolutely necessary. MeOH is highly polar and can disrupt the silica bed if not carefully gradient-controlled. Furthermore, DCM/MeOH systems often exacerbate the elution of highly polar impurities (like the deprotected amine byproduct) [4]. Stick to Hexanes/EtOAc for better resolution of the ketone-carbamate scaffold.
Quantitative Data: Chromatographic Parameters
The following table summarizes the expected chromatographic behavior of the target molecule and common impurities to aid in fraction identification.
| Compound / Impurity | Functional Groups | Expected | Ninhydrin Stain (Room Temp) | Ninhydrin Stain (Heated) | |
| Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate | Ketone, Boc-Amine | 0.30 - 0.35 | Positive (Yellow) | Negative | Positive (Pink/Purple) |
| Free Amine (Deprotected Byproduct) | Ketone, Primary Amine | 0.00 (Baseline) | Positive | Positive (Immediate) | Positive |
| Unreacted Cyclopentenone (if applicable) | Enone | 0.50 - 0.60 | Positive (Strong) | Negative | Negative |
| Di-Boc over-protected byproduct | Ketone, Imide | 0.65 - 0.75 | Positive | Negative | Negative |
Decision Logic: Chromatography Troubleshooting Workflow
The following diagnostic workflow illustrates the logical steps for resolving poor separation or low recovery during the purification of this molecule.
Diagnostic workflow for troubleshooting streaking and acid-catalyzed Boc-deprotection.
References
-
ZHANG Min-Jie, et al. "Selective Deprotection of N-Boc Catalyzed by Silica Gel". Chemical Journal of Chinese Universities, 2007. Available at: [Link]
-
Haidar Ahmad, Imad A., et al. "A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems". Process Research & Development, MRL, Merck & Co., Inc., 2018. Available at:[Link]
-
Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group". RSC Advances, 2020. Available at: [Link]
Overcoming steric hindrance in reactions with Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the Technical Support Center for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0). This scaffold is a highly versatile building block in drug development, featuring a cyclopentanone core and a Boc-protected aminoethyl side chain.
While cyclopentanones are generally reactive toward nucleophiles[1], the bulky tert-butyloxycarbonyl (Boc) group at the C3 position introduces significant steric hindrance and facial shielding. This guide provides field-proven, self-validating protocols to overcome enolization, poor imine conversion, and stereochemical challenges during nucleophilic additions.
Workflow: Overcoming Steric Hindrance in C1 Additions
Logical workflow for selecting nucleophilic addition strategies based on steric hindrance.
Troubleshooting Guide 1: Reductive Amination Failures
Q: Why is my reductive amination with standard sodium triacetoxyborohydride (NaBH(OAc)₃) yielding mostly unreacted ketone or reduced alcohol? A: Standard direct reductive amination conditions often fail for sterically hindered ketones[2]. The bulky C3 Boc-ethyl group physically blocks the amine from attacking the C1 carbonyl at the required Bürgi-Dunitz trajectory. Because imine/hemiaminal formation is drastically slowed by this steric clash, the reducing agent (NaBH(OAc)₃) prematurely reduces the ketone to the corresponding cyclopentanol before the amine can condense.
Q: How can I force imine formation without using strong acids that will cleave my Boc group? A: You must decouple the imine formation from the reduction step using a mild Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard here. It acts as both a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity without providing the Brønsted acidity that would deprotect the Boc group[3].
Quantitative Comparison of Reducing Strategies
| Reducing System | Lewis Acid Required? | Boc Tolerance | Yield Expectation (Hindered Ketones) | Mechanistic Causality |
| NaBH(OAc)₃ / DCE | No | High | < 20% | Ketone reduction outpaces sluggish imine formation[2]. |
| NaBH₃CN / AcOH | No | Low | 30 - 50% | Brønsted acid drives imine formation but risks premature Boc cleavage. |
| Ti(OiPr)₄ then NaBH₄ | Yes (Ti) | High | > 85% | Ti(IV) forces complete imine/aminal formation prior to reduction[3]. |
| HSiCl₃ / TMEDA | Yes (TMEDA) | High | > 80% | Open transition state model overcomes steric repulsion during reduction[4]. |
Step-by-Step Protocol: Ti(OiPr)₄-Mediated Reductive Amination
This protocol is a self-validating system: the disappearance of the ketone C=O stretch confirms imine formation before the irreversible reduction step.
-
Preparation: To a flame-dried Schlenk flask under argon, add Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) and the desired primary/secondary amine (1.2 eq).
-
Lewis Acid Activation: Add neat Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 8–12 hours.
-
Validation Check: Take a 10 µL aliquot and analyze via FT-IR. Proceed only when the ketone carbonyl stretch (~1740 cm⁻¹) has completely disappeared, indicating full conversion to the titanium-complexed imine/aminal.
-
Reduction: Dilute the mixture with anhydrous ethanol (0.2 M). Cool to 0 °C and carefully add NaBH₄ (1.5 eq) in small portions to manage hydrogen evolution.
-
Workup: Stir for 2 hours at room temperature. Quench by adding water (causes precipitation of white TiO₂ salts). Filter the suspension through a Celite pad, wash with ethyl acetate, and concentrate the filtrate.
Troubleshooting Guide 2: Organometallic Additions & Enolization
Q: When attempting a Grignard addition to this ketone, I recover starting material and see high levels of enolization. Why? A: Strongly basic carbon nucleophiles (like RMgX or RLi) face a kinetic barrier when approaching the sterically crowded C1 carbonyl. Instead of undergoing a 1,2-addition, the reagents act as bases, deprotonating the relatively unhindered α-hydrogens of the cyclopentanone to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone.
Q: What is the most reliable workaround for adding carbon nucleophiles to this scaffold? A: Convert your Grignard or organolithium reagent into an organocerium reagent (R-CeCl₂) . Cerium is highly oxophilic, which strongly activates the carbonyl oxygen. More importantly, organocerium reagents are significantly less basic than their lithium or magnesium counterparts, drastically suppressing α-deprotonation and favoring clean 1,2-addition even in sterically hindered ketones[5][6].
Step-by-Step Protocol: Organocerium (Luche-Type) Addition
Self-validation: The physical appearance of the CeCl₃ suspension dictates the success of transmetalation.
-
Drying Cerium: Place CeCl₃·7H₂O (1.5 eq) in a flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring. The solid must become a free-flowing white powder. Failure to completely dehydrate CeCl₃ will instantly quench your Grignard reagent.
-
Suspension: Cool to room temperature, add anhydrous THF, and stir vigorously for 2 hours to form a uniform, milky-white suspension.
-
Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 eq). Stir for 1 hour. Validation: The suspension will typically change color (e.g., to yellow or pale brown) indicating successful formation of the organocerium species.
-
Addition: Dropwise add a solution of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (1.0 eq) in THF.
-
Completion: Stir at -78 °C for 2 hours, then allow warming to 0 °C. Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
FAQ: Stereocontrol and Diastereoselectivity
Q: How does the C3 Boc-ethyl group influence the stereochemistry of nucleophilic additions? A: In 3-substituted cyclopentanones, the bulky side chain adopts a pseudo-equatorial conformation to minimize ring strain. This creates a distinct steric shield over one face of the molecule. Incoming nucleophiles will preferentially attack from the less hindered face (anti-attack), yielding the trans-diastereomer relative to the C3 substituent as the major product[7].
Facial selectivity during nucleophilic attack on the sterically hindered C1 carbonyl.
Q: Can I invert this selectivity to obtain the cis-isomer? A: Yes, but it requires overriding the inherent steric bias. You can achieve this by using ultra-bulky hydride sources (like L-Selectride) which amplify steric interactions with the ring system itself, or by temporarily removing the Boc group to utilize the free amine for directed chelation-controlled addition, though this adds synthetic steps.
References
1.[1] askfilo.com. Decreasing order of reactivity toward nucleophilic addition to carbonyl group among cyclopentanone, 3 pentanone, and n pentanal. URL: 2.[4] NIH PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. URL: 3. Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. URL: 4.[7] Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. URL: 5.[2] Organic Chemistry Portal / ACS. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. URL: 6.[5] Taylor & Francis Online. Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones. URL: 7.[6] NIH / Angewandte Chemie. Catalyst-Free Enantiospecific Olefination with In Situ Generated Organocerium Species. URL: 8.[3] Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. URL:
Sources
- 1. Decreasing order of reactivity toward nucleophilic addition to carbonyl g.. [askfilo.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. studylib.net [studylib.net]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Catalyst-Free Enantiospecific Olefination with In Situ Generated Organocerium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
Technical Support Center: Minimizing Impurities in Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate Crystallization
Executive Summary: The Challenge of the "Flexible Linker"
As a Senior Application Scientist, I often see researchers struggle with Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate . This compound presents a "perfect storm" for crystallization difficulties: it combines a flexible ethyl carbamate linker with a conformationally mobile cyclopentanone ring.
The primary failure mode is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. Furthermore, the ketone moiety introduces a risk of aldol dimerization under thermal stress, while the stereocenters on the cyclopentane ring often lead to persistent diastereomeric impurities .
This guide moves beyond basic protocols to address the mechanistic causes of these impurities and provides self-validating solutions.
Impurity Profiling & Mitigation Strategy
Before attempting crystallization, you must identify what you are removing. The table below summarizes the critical impurity classes for this specific scaffold.
| Impurity Class | Origin | Chemical Risk | Mitigation Strategy |
| Stereoisomers | Synthetic reduction steps | Cis/Trans isomers have different biological activities but similar solubilities. | Thermodynamic Crystallization: Slow cooling in low-polarity solvents (e.g., Heptane/EtOAc) to favor the denser crystal lattice. |
| Aldol Dimers | Ketone self-reaction | Occurs if crude is heated >50°C or exposed to base. | Strict pH/Temp Control: Maintain neutral pH; keep crystallization temperature <40°C. |
| Boc-Deprotected Amine | Acidic hydrolysis | Exposure to trace acid or moisture. | Buffer Wash: Pre-wash organic phase with NaHCO₃; use anhydrous solvents. |
| Residual Solvents | Oiling out entrapment | Viscous oils trap DCM or THF, preventing lattice formation. | Azeotropic Drying: Chase with toluene or heptane before crystallization. |
Troubleshooting Guide (Q&A Format)
Issue 1: The Product Oils Out Instead of Crystallizing
User Question: "I dissolved my crude product in hot Ethyl Acetate and added Hexane, but instead of crystals, a milky emulsion formed that settled into a sticky oil. How do I fix this?"
Senior Scientist Response: This is the classic "Oiling Out" phenomenon, common with Boc-protected amines containing flexible alkyl chains. It occurs because the compound's melting point is lower than the temperature at which the solution becomes supersaturated.
Corrective Protocol (The "Two-Pot" Method):
-
Re-dissolve: Dissolve the oil back into the "Good Solvent" (e.g., Ethyl Acetate or IPA) at room temperature, not hot. Heating lowers the energy barrier for phase separation (oil) vs. nucleation (crystal).
-
Seed First: Add seed crystals before the solution becomes cloudy. If you lack seeds, scratch the glass interface vigorously.
-
Slow Anti-Solvent Addition: Add the "Poor Solvent" (Heptane) dropwise via a syringe pump or addition funnel.
-
The "Cloud Point" Hold: Stop addition immediately when a faint turbidity persists. Stir for 1-2 hours. Do not add more anti-solvent until a distinct solid precipitate forms.
-
Cooling Ramp: Once solids exist, cool to -10°C at a rate of 5°C/hour.
Why this works: Oiling out is a kinetic trap. By seeding in the metastable zone (clear solution), you provide a template for the lattice to grow, bypassing the liquid-liquid phase separation.
Issue 2: Persistent Diastereomeric Impurities
User Question: "My NMR shows a 10% impurity that looks like the cis-isomer. Recrystallization isn't removing it."
Senior Scientist Response: Cyclopentanone derivatives often exist as cis/trans mixtures. If standard recrystallization fails, you are likely dealing with a solid solution (where the impurity fits into the crystal lattice) or the solubility difference is negligible.
Advanced Strategy: Derivatization-Purification-Regeneration For ketone-containing impurities, direct crystallization is often insufficient. I recommend the Bisulfite Adduct Method as a "chemical filter."
-
Formation: Dissolve crude in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃). The unhindered ketone will form a solid bisulfite adduct precipitate, while many impurities (especially non-ketones or sterically blocked isomers) remain in solution.
-
Filtration: Filter the solid adduct and wash thoroughly with ether.
-
Regeneration: Suspend the solid in water and adjust pH to ~9-10 with Carbonate. Extract the pure ketone back into EtOAc.
Citation: This method exploits the steric sensitivity of bisulfite addition to purify cyclic ketones (Vogel, 1989).
Issue 3: Color Degradation (Yellowing)
User Question: "The product turns yellow during drying. Is my Boc group falling off?"
Senior Scientist Response: Yellowing in ketones is rarely Boc-loss (which yields a white salt). It is typically oxidative polymerization or aldol condensation catalyzed by trace base on the glass surface or heat.
Prevention Steps:
-
Acid Wash: Ensure glassware is acid-washed to remove alkali residues.
-
Temperature Limit: Never dry this compound >40°C. Use high vacuum at ambient temperature.
-
Stabilizer: If storing for long periods, store under Argon at -20°C.
Visualizing the Crystallization Workflow
The following diagram outlines the decision logic for purifying this scaffold, specifically addressing the "Oiling Out" pathway.
Caption: Decision tree for managing phase separation (oiling out) versus nucleation in Boc-amino ketone crystallization.
Standardized Protocol: Anti-Solvent Crystallization
Objective: Purification of 10g Crude Material.
-
Dissolution: Place 10g crude in a 250mL round-bottom flask. Add Ethyl Acetate (30 mL) . Stir at 35°C until fully dissolved.
-
Note: If insolubles remain, filter through a 0.45µm PTFE membrane.
-
-
Azeotrope (Critical): If the crude was wet, add 10 mL Toluene and rotovap to dryness to remove water. Re-dissolve in 30 mL dry EtOAc.
-
Nucleation: Add n-Heptane (15 mL) dropwise. If the solution is clear, add Seed Crystals (10 mg) .
-
Growth: Stir at 25°C for 30 minutes. You should see a white haze turn into defined solids.
-
Completion: Slowly add remaining n-Heptane (45 mL) over 1 hour.
-
Cooling: Cool the slurry to 0-5°C and hold for 2 hours.
-
Isolation: Filter on a sintered glass funnel. Wash with cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum oven at 30°C for 12 hours.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link (Source for "Oiling Out" mitigation strategies).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link (Authoritative source on Boc stability and deprotection mechanisms).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link (Thermodynamic control of stereoisomers).
Optimizing temperature for reductive amination of 3-oxocyclopentyl derivatives
The following guide serves as a specialized Technical Support Center for the reductive amination of 3-oxocyclopentyl derivatives. It is designed to move beyond generic textbook advice, addressing the specific conformational and stereochemical challenges of the 5-membered ring system.
Status: Operational | Role: Senior Application Scientist Topic: Temperature Optimization & Stereocontrol Last Updated: March 1, 2026
Executive Summary: The "Envelope" Challenge
Unlike cyclohexyl systems which exist in a rigid chair conformation, 3-oxocyclopentyl derivatives exist in a dynamic "envelope" conformation. The substituent at the 3-position creates a steric bias that dictates facial selectivity.
-
The Core Conflict: You are balancing Conversion Rate (favored by heat/Lewis acids) against Diastereoselectivity (favored by low temperature/kinetic control).
-
The Golden Rule: In 3-substituted cyclopentanones, hydride delivery generally occurs from the least hindered face (opposite the substituent), favoring the 1,3-cis isomer . High temperatures erode this selectivity by populating higher-energy ring conformers.
Decision Logic & Workflow
Before starting your batch, trace your requirements through this logic flow to select the correct protocol.
Caption: Decision matrix for selecting reaction conditions based on stereochemical vs. yield requirements.
Optimized Protocols
Method A: High Selectivity (The "STAB" Protocol)
Best for: Standard secondary amines, high cis-selectivity requirements.
The Science: Sodium Triacetoxyborohydride (STAB) is mild.[1] By keeping the temperature low (0°C), you minimize the equilibration of the intermediate iminium ion, locking in the kinetic product.
-
Dissolve: 1.0 equiv of 3-oxocyclopentyl ketone in 1,2-Dichloroethane (DCE) (0.2 M). Note: DCE is superior to THF for STAB solubility and reaction rate.
-
Add Amine: Add 1.1–1.2 equiv of amine.
-
Acid Catalyst: Add 1.0 equiv of Acetic Acid .
-
Why? STAB is stable in acid. The acid catalyzes iminium formation without decomposing the hydride.
-
-
Cool: Bring the mixture to 0°C .
-
Reductant: Add 1.4 equiv of STAB portion-wise over 15 minutes.
-
Incubate: Stir at 0°C for 2 hours, then allow to warm to RT only if TLC shows incomplete conversion.
-
Quench: Sat. NaHCO3.
Method B: High Conversion (The "Titanium" Protocol)
Best for: Electron-deficient amines, sterically hindered centers, or "stuck" reactions.
The Science: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine (Le Chatelier’s principle) before the reducing agent is even added.
-
Complexation: Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) or in minimal dry THF.
-
Imine Formation: Stir at Ambient Temperature (20–25°C) for 6–12 hours.
-
Checkpoint: Verify imine formation by NMR or IR (disappearance of C=O stretch).
-
-
Dilution & Cooling: Dilute with MeOH or EtOH. Cool to -78°C (for max selectivity) or 0°C (standard).
-
Reduction: Add NaBH4 (1.5 equiv) slowly.
-
Note: We use NaBH4 here, not STAB. The Ti-complex activates the imine sufficiently for NaBH4 to work without reducing the ketone (which is already consumed).
-
Troubleshooting & FAQs
Issue: "I am getting a 50:50 mixture of cis/trans isomers."
Diagnosis: Thermodynamic Equilibration. Root Cause: The reaction temperature was likely too high during the reduction step, or the reaction ran too long. The Fix:
-
Switch to Method B .
-
Form the imine at RT, but cool to -78°C strictly for the reduction step.
-
The hydride attack at -78°C is highly governed by steric approach control (Kinetic), heavily favoring the 1,3-cis isomer (hydride attacks from the face opposite the C3 substituent).
Issue: "My reaction stalls at 60% conversion."
Diagnosis: Imine Hydrolysis / Water Contamination. Root Cause: Reductive amination generates water. If the water isn't removed or sequestered, the equilibrium shifts back to the ketone. The Fix:
-
Add Molecular Sieves (4Å) to the reaction mixture (Method A).
-
Switch to Method B (Ti(OiPr)4). The titanium alkoxide chemically scavenges the water produced, driving conversion to >95%.
Issue: "I see dialkylation products (Tertiary Amine)."
Diagnosis: Over-reaction of primary amines.[2] Root Cause: The product secondary amine is more nucleophilic than the starting primary amine. The Fix:
-
Solvent Choice: Use DCE or DCM (non-polar solvents suppress dialkylation compared to MeOH).
-
Stoichiometry: Use a slight excess of the amine (1.5 equiv), not the ketone.
-
Reagent: Stick to STAB (Method A). It is much more selective for the imine over the iminium species than NaCNBH3.
Comparative Data: Reducing Agents
| Feature | NaBH(OAc)3 (STAB) | NaCNBH3 | Ti(OiPr)4 + NaBH4 |
| Toxicity | Low (Boric acid byproduct) | High (HCN risk) | Low |
| Selectivity | Excellent (Aldehyde/Ketone) | Good (pH dependent) | High (Stepwise control) |
| Water Tolerance | High | Moderate | Zero (Must be dry) |
| Reaction pH | Acidic (requires AcOH) | pH 3–4 required | Basic/Neutral |
| Temp. Range | 0°C to RT | RT to Reflux | -78°C to RT |
| Best For | Stereocontrol | General Purpose | Difficult Substrates |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][6] 11, 1996, pp. 3849-3862.[3][6]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552-2554.[5]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904.
- Barney, C. L., et al. "A Convenient Synthesis of 1,3-Amino Alcohols via Reductive Amination." Tetrahedron Letters, vol. 50, no. 41, 2009. (Demonstrates stereoselectivity in cyclic systems).
Sources
- 1. scribd.com [scribd.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Resolving Solubility Issues of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the technical support center for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during organic synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Addressing Direct Solubility Problems
This section provides a structured, question-and-answer approach to resolving common solubility issues you might face when working with Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
Question 1: My Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is not dissolving in my chosen reaction solvent at room temperature. What are my immediate first steps?
Answer:
When facing initial solubility challenges, a systematic and stepwise approach is crucial. Start with the least disruptive methods to your reaction conditions.
Initial Steps Workflow
Caption: Initial troubleshooting workflow for solubility issues.
-
Enhanced Agitation: Before altering the chemical composition of your system, ensure that you have provided sufficient mechanical energy to facilitate dissolution. Some compounds, particularly those with crystalline structures, dissolve slowly. Vigorous stirring or vortexing for an extended period can often resolve simple dissolution problems.
-
Controlled Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds.[1] However, it is critical to do this with caution. Carbamates can be susceptible to thermal degradation, and elevated temperatures might initiate unwanted side reactions.[2] We recommend starting with a modest increase (e.g., to 40-50 °C) and monitoring your reaction for any changes in color or the appearance of byproducts by thin-layer chromatography (TLC).
-
Co-Solvent Introduction: If the above steps fail, the introduction of a small amount of a co-solvent is a powerful technique. A co-solvent is a solvent in which your compound is highly soluble and which is miscible with your primary reaction solvent.[3][4] For Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, which has both polar (carbamate, ketone) and non-polar (tert-butyl, cyclopentyl) functionalities, a strategic choice of co-solvent is key. For instance, if your primary solvent is non-polar (e.g., toluene), adding a small volume of a more polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can disrupt the crystal lattice energy and promote dissolution.
Question 2: I've tried warming and adding a co-solvent, but my compound still precipitates out of solution over time. How can I maintain a homogeneous reaction mixture?
Answer:
Precipitation during a reaction indicates that the solution is supersaturated at the reaction temperature or that the compound's solubility is changing as the reaction progresses.
-
Maintain Elevated Temperature: If you observed that warming initially dissolved your compound, it may be necessary to maintain a constant, elevated temperature throughout the reaction. This can be achieved using a temperature-controlled oil bath or heating mantle.
-
Re-evaluate Co-Solvent Ratio: You may need to adjust the ratio of your co-solvent to the primary solvent. A systematic approach to determining the optimal ratio is recommended. See the experimental protocol below for a detailed guide on solvent screening.
-
Consider a Different Primary Solvent System: If maintaining a homogeneous solution remains a challenge, your initial choice of solvent may be fundamentally unsuitable. It is often more effective to switch to a solvent system that can fully dissolve the compound under the desired reaction conditions.
Question 3: How do I rationally select a better solvent or co-solvent for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate?
Answer:
A rational solvent selection process is based on understanding the structure of your molecule and the principle of "like dissolves like."
Molecular Structure Analysis:
-
Polar Groups: The carbamate (-NHCOO-) and ketone (C=O) groups are polar and capable of hydrogen bonding. These will favor solubility in polar aprotic solvents (e.g., DMF, DMSO, THF) and, to some extent, polar protic solvents (e.g., methanol, ethanol).[5][6]
-
Non-polar Groups: The tert-butyl group and the cyclopentyl ring are non-polar and will contribute to solubility in less polar solvents (e.g., DCM, chloroform, toluene).[6]
Predicted Solubility Profile
Based on this structural analysis, we can predict the solubility of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Good balance of polarity to interact with the carbamate and ketone, while being non-polar enough to dissolve the hydrocarbon portions.[5] |
| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, a good general-purpose solvent for this type of molecule.[5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | A highly polar aprotic solvent, excellent for dissolving polar functional groups like carbamates.[7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | A very strong polar aprotic solvent, often used as a solvent of last resort for poorly soluble compounds.[3][5] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | A good polar aprotic solvent that can dissolve a wide range of organic molecules.[8] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | A moderately polar solvent; solubility may be limited but can be improved with warming.[9] |
| Toluene | C₇H₈ | 2.4 | Low to Moderate | Primarily non-polar, may require a polar co-solvent. |
| Hexane/Heptane | C₆H₁₄/C₇H₁₆ | 0.1 | Low / Insoluble | Highly non-polar, unlikely to be a good solvent. Often used as an anti-solvent for recrystallization.[8][9] |
| Methanol/Ethanol | CH₃OH/C₂H₅OH | 5.1 / 4.3 | Moderate | Polar protic solvents can interact with the polar groups, but the non-polar parts may limit overall solubility. |
Experimental Protocol: Solvent Screening for Optimal Solubility
This protocol provides a systematic method for identifying the best solvent system.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate into several labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.
-
Agitation: Vigorously vortex or stir each vial for 2-3 minutes at room temperature.
-
Observation: Visually inspect each vial. If the solid is completely dissolved, the compound is soluble at 100 mg/mL.
-
Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL, concentration 50 mg/mL) and repeat the agitation and observation steps.
-
Continue Dilution: Continue this stepwise addition of the solvent until the solid dissolves or you reach a predetermined low concentration (e.g., <1 mg/mL).
-
Co-Solvent Testing: For promising primary solvents where solubility is moderate, repeat the process but start with a 9:1 mixture of the primary solvent and a good co-solvent (e.g., Toluene with 10% DCM).
II. Frequently Asked Questions (FAQs)
Q1: Can changing the pH of my reaction mixture improve the solubility of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate?
A: No, changing the pH is unlikely to have a significant effect on the solubility of this specific molecule. pH adjustments are primarily effective for compounds with acidic or basic functional groups that can be ionized to form more soluble salts.[3][10] Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate does not have a readily ionizable group. The carbamate nitrogen is generally non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
Q2: I am trying to purify my compound by recrystallization and it is either not dissolving in the hot solvent or not crashing out upon cooling. What should I do?
A: Recrystallization relies on a significant difference in a compound's solubility at high and low temperatures.
-
If it does not dissolve when hot: Your chosen solvent is too non-polar. You need to use a more polar solvent or a solvent mixture. For example, instead of pure hexane, try a mixture of ethyl acetate and hexane. You can dissolve the compound in a minimal amount of warm ethyl acetate and then slowly add hexane until you see turbidity (cloudiness), then re-heat to clarify and allow to cool slowly.[9]
-
If it does not precipitate upon cooling: Your chosen solvent is too polar. The compound is too soluble even at low temperatures. You need to use a less polar solvent or add an "anti-solvent" (a solvent in which your compound is insoluble) to the solution. For instance, if your compound is dissolved in DCM, you could slowly add hexane or pentane to induce precipitation.
Recrystallization Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent.
Q3: Are there any other advanced techniques I can use if standard solvent manipulation fails?
A: Yes, for particularly challenging cases, you might consider techniques more commonly used in formulation science, but adaptable to synthesis.
-
Solid Dispersions: This involves dissolving the compound and a carrier polymer in a common solvent and then removing the solvent.[11][12] This results in an amorphous solid dispersion where the compound is molecularly dispersed within the carrier, which can enhance its dissolution rate. This is an advanced technique and may not be suitable for all synthetic applications.
-
Sonication: Using an ultrasonic bath can provide the energy to break down solute-solute interactions and promote dissolution, similar to mechanical agitation but sometimes more effective for stubborn solids.
III. References
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
Bajaj, A., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Research. Retrieved from [Link]
-
Shinde, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Dinda, S. (2014). Part 5c: Solvent chemistry: solubility of CO2 in reactive solvents for post-combustion CO2. Taylor & Francis Online. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the formation of carbamate derivatives. Retrieved from [Link]
-
Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Energy Procedia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. Retrieved from [Link]
-
Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. PubMed. Retrieved from [Link]
-
Arkivoc. (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Retrieved from [Link]
-
PubMed. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. longdom.org [longdom.org]
Technical Support Center: Stability and Handling of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the technical support resource for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this key synthetic intermediate. By understanding the underlying chemical principles, you can proactively prevent degradation, ensuring the integrity of your experiments and the quality of your final products.
The structure of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate contains two primary functionalities that are susceptible to degradation under common laboratory conditions: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive 3-oxocyclopentyl (cyclopentanone) moiety. This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated at 2-8°C.[1] It is also advisable to protect the compound from light.
-
Causality:
-
Low Temperature (2-8°C): Reduces the rate of all potential degradation reactions, including acid/base-catalyzed hydrolysis and self-condensation.
-
Inert Atmosphere: Prevents potential long-term oxidation, particularly at the α-position to the ketone.
-
Protection from Light: Minimizes the risk of photochemical side reactions.
-
Q2: The compound arrived as a solid/semi-solid. Is it acceptable to warm it for easier handling?
A2: Gentle warming is acceptable, but prolonged or excessive heating should be avoided. We recommend warming the container in a water bath at a temperature no higher than 30-40°C just until the material is sufficiently fluid for transfer. The Boc protecting group can be thermally labile at temperatures above 80°C.[2]
-
Expert Insight: Frequent temperature cycling can introduce moisture into the container upon opening. If you need to use small amounts frequently, it is best practice to aliquot the material into several smaller, single-use vials upon first receipt. This preserves the integrity of the bulk supply.
Section 2: Reaction and Workup Stability
Q3: My reaction requires strongly acidic conditions. Will the Boc group be cleaved?
A3: Yes, this is a significant risk. The Boc group is designed to be removed under acidic conditions.[3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to yield the corresponding primary amine salt.[5] Even milder acidic conditions (e.g., pH < 4) or exposure to Lewis acids (e.g., AlCl₃, ZnCl₂) can initiate this deprotection.[4]
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of isobutylene and carbon dioxide, leaving the free amine. This process is driven by the formation of the highly stable tert-butyl cation.
Q4: I need to perform a reaction under basic conditions. What are the potential side reactions?
A4: While the Boc group is generally stable to most bases, the cyclopentanone ring is susceptible to base-catalyzed side reactions.[3] The primary concern is an aldol-type self-condensation.
-
Mechanism: A base (e.g., hydroxides, alkoxides, or even strong amine bases) can deprotonate the α-carbon of the cyclopentanone, forming an enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule, leading to the formation of a dimeric β-hydroxy ketone adduct, which may subsequently dehydrate. The cyclopentanone ring itself possesses inherent angle and torsional strain, which can influence its reactivity compared to acyclic or six-membered ring ketones.[6][7]
Q5: Can I use protic solvents like methanol or ethanol in my reaction?
A5: Yes, but with caution depending on the other reagents present. In the presence of strong acids, alcohols can participate in the Boc-cleavage reaction, potentially forming tert-butyl ethers as byproducts.[4] Under strongly basic conditions (e.g., sodium methoxide in methanol), transesterification of the carbamate is a theoretical possibility, though less common than aldol reactions. For most applications at neutral pH, protic solvents are acceptable.
Section 3: Purification and Analysis
Q6: I am purifying the compound using silica gel chromatography. Are there any special precautions?
A6: Standard silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group during purification. This leads to streaking on TLC plates and poor recovery of the desired product from the column.
-
Recommended Protocol: To mitigate this, we strongly recommend using a neutralized stationary phase. This can be achieved by:
-
Preparing the silica gel slurry in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine.
-
Using commercially available deactivated or neutral silica gel. Alternatively, for very sensitive compounds, consider using a different stationary phase like neutral alumina.
-
Q7: How can I monitor for degradation during my experiments or storage?
A7: A combination of techniques is recommended for robust quality control.
| Technique | Application | Detects |
| Thin-Layer Chromatography (TLC) | Quick, routine checks of reaction progress and purity. | Appearance of new, more polar spots (e.g., de-protected amine) or less polar spots (e.g., aldol dehydration product). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate purity assessment and identification of byproducts. | Can identify the exact mass of degradation products like the free amine (loss of 100.12 amu) or the aldol dimer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Disappearance of the tert-butyl singlet (~1.4 ppm) indicates Boc cleavage. Appearance of new signals in the vinyl region could indicate aldol dehydration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities or degradation products.[8] | Can be used to detect smaller fragments or confirm the presence of specific byproducts.[8] |
Troubleshooting Guide
Problem: My post-reaction NMR spectrum shows a significant decrease or complete absence of the large singlet at ~1.4 ppm.
-
Likely Cause: You have experienced cleavage of the Boc protecting group.
-
Root Cause Analysis: This was likely caused by exposure to acidic conditions during your reaction or workup (e.g., an acidic reagent, an aqueous wash with pH < 5, or purification on standard silica gel).
-
Solution:
-
Re-evaluate your reaction and workup steps to eliminate sources of acid. Use a buffered aqueous wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before extraction.
-
If purification is necessary, use the neutralized silica gel protocol described in FAQ #6.
-
If acidic conditions are unavoidable for your desired transformation, you may need to re-protect the resulting amine after your reaction is complete.
-
Problem: During purification, I isolated a significant amount of a higher molecular weight, less polar byproduct.
-
Likely Cause: You have formed a self-condensation (aldol) product.
-
Root Cause Analysis: Your compound was exposed to basic conditions, leading to enolate formation and dimerization. This is especially common in concentrated solutions or during prolonged reaction times in the presence of a base.
-
Solution:
-
Minimize exposure to basic reagents. If a base is required, consider using a milder, non-nucleophilic base (e.g., diisopropylethylamine) instead of strong bases like NaOH or t-BuOK.
-
Run the reaction at a lower temperature and for the minimum time necessary.
-
Maintain dilute reaction conditions to disfavor the bimolecular condensation reaction.
-
Key Degradation Pathways and Prevention Workflow
The primary degradation pathways are summarized in the diagram below. Understanding these pathways is critical for designing robust experimental procedures.
Caption: Key degradation pathways for the target compound.
Experimental Protocol: Recommended Handling and Purification Workflow
This workflow minimizes exposure to conditions that could cause degradation.
Caption: Recommended workflow for handling and purification.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][4]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16306-16334. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Table: shows the cleavage conditions for the Boc group. Retrieved from [Link][10]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link][6][7]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ketone Bodies Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling & Moisture Sensitivity of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Welcome to the Technical Support Center for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0). This highly versatile Boc-protected amino ketone is a critical building block in drug development. However, its dual-functional nature—combining an acid-labile carbamate with a reactive cyclopentanone ring—makes it highly susceptible to moisture-induced complications during storage, analysis, and downstream synthesis.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure the integrity of your synthetic workflows.
Mechanistic Causality: Why is this Compound Sensitive?
While the Boc (tert-butoxycarbonyl) group itself is generally stable to neutral water, the overarching moisture sensitivity of this molecule stems from its physical state and its chemical environment during reactions:
-
Hygroscopicity of the Matrix: Boc-protected amino ketones typically present as viscous oils or low-melting solids. These matrices readily absorb atmospheric moisture via extensive hydrogen bonding with the carbamate (N-H and C=O) and ketone moieties.
-
Ketone Hydration: Trace moisture can promote the reversible hydration of the cyclopentanone ring into a gem-diol, which broadens NMR signals and complicates structural verification.
-
Indirect Boc Cleavage via Lewis Acids: In downstream reactions (e.g., reductive aminations, glycosylations, or aldol additions), Lewis acids (like TMSOTf, TiCl4, or BF3·OEt2) are frequently employed. If residual moisture is present, it rapidly hydrolyzes these Lewis acids to generate potent Brønsted acids (e.g., Triflic acid, HCl). This uncontrolled acidification causes premature, catastrophic cleavage of the Boc protecting group.
-
Organometallic Quenching: If the ketone is targeted for Grignard or organolithium additions, residual moisture will instantly protonate and destroy the organometallic reagent, plummeting yields.
Caption: Mechanistic pathways of moisture-induced degradation and downstream reaction failures.
Troubleshooting Guide
If you are experiencing low yields or analytical anomalies, consult the table below to identify the root cause and implement the appropriate corrective action.
| Symptom / Failure Mode | Root Cause | Solution |
| Endless drift during Karl Fischer (KF) titration | Standard methanol-based KF reagents react with the cyclopentanone to form a ketal, releasing continuous water[1]. | Switch to ketone-specific, methanol-free KF reagents (e.g., Hydranal-K)[1]. |
| Loss of Boc group during downstream Lewis acid catalysis | Residual moisture in the starting material hydrolyzed the Lewis acid, generating strong Brønsted acid. | Perform azeotropic drying with toluene prior to the reaction[2]. |
| Poor yield in Grignard/organolithium addition to the ketone | Moisture quenched the organometallic reagent before it could attack the carbonyl carbon. | Dry the compound rigorously and use Schlenk techniques for all transfers[3]. |
| Broad, unresolvable peaks in 1H-NMR (specifically near the ketone) | Partial hydration of the cyclopentanone to a gem-diol due to wet deuterated solvent (e.g., wet CDCl3). | Filter the NMR solvent through a plug of basic alumina or use fresh ampoules. |
Frequently Asked Questions (FAQs)
Q: How should I store Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate to prevent moisture uptake? A: Store the compound in a tightly sealed vessel under an inert atmosphere (Argon or Nitrogen) at -20 °C. If the compound is supplied in a Sure/Seal bottle, never remove the crimped cap; extract the material exclusively using oven-dried syringes[3].
Q: Why can't I just dry this compound on a rotary evaporator under high vacuum? A: Viscous oils and carbamates form strong hydrogen-bonded networks that trap water molecules. Simple vacuum evaporation is thermodynamically insufficient to break these bonds at room temperature. Heating the oil excessively under vacuum risks thermal degradation. Azeotropic drying is required to physically entrain and remove the water at lower temperatures[2].
Q: My Karl Fischer titrator shows a moisture content of >5%, but the NMR looks clean. What is happening? A: You are likely using a standard methanol-based KF reagent. The methanol reacts with your cyclopentanone to form a ketal, and this condensation reaction releases exactly one equivalent of water per ketal formed. The titrator is measuring the water generated by this side-reaction, not the actual moisture in your sample[1].
Analytical Challenges: Karl Fischer Titration for Ketones
Accurate moisture determination is a self-validating step before any sensitive reaction. However, ketones pose a unique challenge. The quantitative data below illustrates why specialized reagents are mandatory for this compound.
Table: Standard vs. Ketone-Specific KF Titration Parameters
| Parameter | Standard KF Reagents | Ketone-Specific Reagents (e.g., Hydranal-K) |
| Solvent Base | Methanol | Diethylene glycol monoethyl ether / Chloroform[1] |
| Side Reactions | Ketal formation (releases H2O)[1] | Suppressed[1] |
| End Point Stability | Vanishing / Infinite drift[4] | Stable and precise[1] |
| Sample Size Limit | Highly restricted (<0.2 mL)[1] | Standard (10–25 mg H2O equivalent)[1] |
| Accuracy for Cyclopentanones | Erroneously high[4] | Highly accurate[4] |
Experimental Protocols
To ensure a self-validating, moisture-free system, execute the following protocols sequentially.
Protocol A: Azeotropic Drying with Toluene
Causality: Toluene forms a minimum-boiling binary azeotrope with water. Under reduced pressure, this azeotrope boils off at a lower temperature than pure toluene, effectively stripping tightly bound water from the hygroscopic oil matrix without requiring Boc-degrading heat[2].
-
Dissolution: Dissolve the wet Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate in anhydrous toluene (approximately 10 mL of toluene per 1 gram of compound) in a round-bottom flask[2].
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a bath temperature of 35–40 °C.
-
Iteration: Re-dissolve the resulting residue in fresh anhydrous toluene and repeat the evaporation process. Perform this cycle a total of 3 times to ensure complete entrainment of water[2].
-
Final Drying: Place the resulting oil under high vacuum (<1 mbar) on a Schlenk line for 2–4 hours to remove any residual trace toluene.
Caption: Workflow for azeotropic drying of hygroscopic oils using toluene.
Protocol B: Ketone-Specific Karl Fischer Titration
Causality: Validating the success of Protocol A requires an analytical method that does not chemically react with the cyclopentanone.
-
Preparation: Add 20–50 mL of a ketone-specific working medium (e.g., Hydranal-Working Medium K) to the KF titration vessel[1].
-
Pre-titration: Titrate the working medium to a stable end-point (complete dryness) using a ketone-specific titrant (e.g., Hydranal-Composite 5 K)[1].
-
Sample Injection: Draw the azeotropically dried compound into a plastic syringe (without a needle). Weigh the full syringe. Inject an amount of sample estimated to contain 10–25 mg of water into the cell[4].
-
Back-Weighing: Weigh the empty syringe to determine the exact mass of the injected sample[4].
-
Titration: Titrate immediately to a stable end-point and record the moisture content. Proceed to Protocol C only if moisture is <0.05%.
Protocol C: Anhydrous Syringe Transfer (Schlenk Technique)
Causality: Even brief exposure to ambient air during transfer will ruin the dried compound. Positive inert gas pressure ensures water vapor cannot enter the system[3].
-
Equipment Prep: Dry syringes and needles in an oven at 140 °F (60 °C) for at least 4 hours. Do not assemble the plunger and barrel in the oven[3].
-
Cooling: Flush the hot syringe parts with dry Nitrogen or Argon during the cooling phase[3].
-
Purging: Once assembled, flush the syringe 10 times with dry inert gas by piercing the septum of an inert-gas-filled manifold[3].
-
Transfer: Pierce the septum of the flask containing your dried compound. Draw the required volume of the compound (often prepared as a stock solution in anhydrous THF or DCM) and transfer it directly into the downstream reaction vessel under positive inert gas pressure.
References
- Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL
- Volumetric one-component Karl Fischer Titration for aldehydes and ketones Hach Company URL
- Water determination in aldehydes and ketones Honeywell URL
- α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide MDPI URL
Sources
Strategies for removing unreacted reagents from Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate mixtures
Technical Support Center: Purification Strategies for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Ticket ID: #BOC-KET-003 Status: Open Subject: Removal of unreacted reagents and byproducts from reaction mixtures.[1]
Molecule Profile & Stability Assessment
Before initiating any purification protocol, you must understand the stability profile of your target molecule: Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate .
-
Functional Group Analysis:
-
Boc-Carbamate: Acid-labile.[2] Unstable below pH 2.0. Stable to mild bases and nucleophiles.
-
Cyclopentanone: Electrophilic. Susceptible to strong nucleophiles (e.g., unquenched hydrides) and aldol condensation under strong basic conditions.
-
Physical State: Likely a viscous oil or low-melting solid due to the flexible ethyl linker and potential stereoisomers (cis/trans) on the cyclopentyl ring.
-
Module A: Removing Excess Di-tert-butyl dicarbonate ( )
The Issue: You used excess
The Strategy: Nucleophilic Scavenging.
Do not attempt to separate
Recommended Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA).
Protocol:
-
Quantify: Estimate the excess
(usually 0.1–0.5 equivalents). -
Scavenge: Add DMAPA (1.5 equivalents relative to excess
) to the reaction mixture. -
Incubate: Stir at room temperature for 15–30 minutes.
-
Wash: Dilute with organic solvent (EtOAc or DCM) and wash with 10% Citric Acid or 0.5 M HCl .
Visualization (Scavenging Workflow):
Caption: Workflow for converting lipophilic Boc anhydride into water-soluble byproducts using DMAPA scavenging.
Module B: Removing Unreacted Amine Precursor
The Issue: The starting material, 2-(3-oxocyclopentyl)ethanamine, is still present. It is polar and basic, but standard acid washes (1M HCl) might deprotect your Boc group.
The Strategy: Controlled pH Extraction.
You must utilize an acidic wash that is strong enough to protonate the amine (
Data: Acid Wash Safety Table
| Wash Solution | pH (Approx) | Boc Stability Risk | Removal Efficiency (Amine) | Recommendation |
| 1.0 M HCl | ~0.1 | High Risk (Deprotection likely) | Excellent | ⛔ AVOID |
| 0.5 M KHSO₄ | ~1.5 | Moderate Risk | Good | ⚠️ Use with caution (Cold) |
| 10% Citric Acid | ~2.5 - 3.0 | Safe | Excellent | ✅ PREFERRED |
| 5% NaHCO₃ | ~8.5 | Safe | Poor (Amine remains neutral) | ⛔ Ineffective |
Protocol:
-
Cool the reaction mixture to 0°C (ice bath).
-
Wash the organic layer twice with 10% aqueous Citric Acid .
-
Crucial Step: Immediately wash with Brine and then Saturated
to neutralize any residual acidity in the organic layer before drying/concentration. Prolonged exposure to acidity, even citric acid, during concentration (heating) can degrade the Boc group.
Module C: Removing Oxidation Byproducts (Dess-Martin Periodinane)
The Issue: If you synthesized the ketone via oxidation of the alcohol using Dess-Martin Periodinane (DMP), your mixture contains iodinane byproducts (iodobenzoic acid) and unreacted DMP. These form a "gum" that is difficult to filter.[7][8]
The Strategy: Reductive Hydrolysis. You must reduce the unreacted periodinane (I-V) to the iodinane (I-III) and solubilize the organic acid byproduct.
Protocol (The "Thiosulfate" Workup):
-
Prepare Solution: Mix Saturated
(Sodium Thiosulfate) and Saturated (Sodium Bicarbonate) in a 1:1 ratio. -
Quench: Add this mixture to your reaction (1:1 volume ratio with solvent).
-
Stir: Vigorously stir until the organic layer turns clear (usually 15–45 mins). The initial cloudy/milky suspension indicates the presence of iodinane solids; clarity indicates successful hydrolysis and solubilization.
-
Extract: Separate layers. The iodine byproducts are now in the aqueous phase as carboxylate salts.
Visualization (DMP Workup Logic):
Caption: Decision logic for working up Dess-Martin oxidations to prevent column clogging.
Module D: Chromatographic Resolution
The Issue: The ketone and the carbamate are both polar functionalities.
-
TLC Visualization: The Boc-amine is not UV active (unless the ketone absorbs weak UV). Ninhydrin is often poor for Boc-amines (requires deprotection on the plate).
-
Stain Recommendation: Use Phosphomolybdic Acid (PMA) or Vanillin . The ketone will stain effectively with Vanillin (usually blue/green spots upon heating).
Solvent System: Avoid Methanol/DCM if possible, as it can drag polar impurities.
-
Recommended: Hexanes : Ethyl Acetate.
-
Gradient: Start at 10% EtOAc, ramp to 40-50% EtOAc. The ketone increases polarity significantly compared to the alcohol precursor.
References
-
Scavenging Boc Anhydride
- Boc Stability & Acid Washes: Greene's Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. (Defines pH stability limits of carbamates). Citric Acid Protocol: Wisniewski, S. R., et al. "Purification of Boc-protected amines." Organic Process Research & Development.
-
Dess-Martin Periodinane Workup
-
Thiosulfate Method:[8] Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.
-
Source:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Structural Validation of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate: A Comparative Guide to ¹H NMR Analytical Strategies
For researchers and drug development professionals, the structural confirmation of versatile small-molecule scaffolds is a critical bottleneck. Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) presents a unique analytical challenge. It combines a flexible, stereochemically complex 3-oxocyclopentyl ring with a Boc-protected amine subject to rotameric exchange.
This guide objectively compares different ¹H NMR analytical strategies—specifically contrasting solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz)—to establish the most robust methodology for structural elucidation.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
When analyzing carbamate-protected amines, solvent selection is the most critical variable dictating spectral quality[1].
The CDCl₃ Environment (Standard QC): In non-polar solvents like CDCl₃, the carbamate -NH proton undergoes intermediate chemical exchange with trace moisture. Additionally, the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I=1) causes severe line broadening. Consequently, the -NH signal typically manifests as a broad, featureless singlet around 4.60 ppm, masking vital scalar coupling information.
The DMSO-d₆ Advantage (High-Fidelity Resolution): Switching to a strongly hydrogen-bonding solvent like DMSO-d₆ fundamentally alters the molecule's solvation dynamics. DMSO acts as a robust hydrogen bond acceptor, locking the carbamate -NH into a stable conformation and drastically reducing the exchange rate[2]. This solvent effect arrests the quadrupolar broadening, revealing the hidden scalar coupling (³J) between the -NH and the adjacent aliphatic -CH₂ group. The broad singlet transforms into a sharp, quantifiable triplet at ~6.75 ppm. Exploiting such solvent effects is a proven strategy to induce chemical shift dispersion and clarify complex structural motifs[3].
Comparative Analysis: Magnetic Field Strength (400 MHz vs. 600 MHz)
The 3-oxocyclopentyl core is notoriously difficult to resolve due to its flexible pseudo-rotation and the presence of multiple diastereotopic methylene protons[4].
400 MHz (Second-Order Limitations): At a routine field strength of 400 MHz, the chemical shift difference (Δν in Hz) between the pseudo-axial and pseudo-equatorial protons on the cyclopentanone ring is often comparable to their strong geminal coupling constants (²J ≈ 14–18 Hz). This low Δν/J ratio induces strong second-order roofing effects, resulting in an unintelligible multiplet mass between 1.8 and 2.4 ppm.
600 MHz (First-Order Clarity): Upgrading to a 600 MHz spectrometer increases the Larmor frequency, directly expanding the chemical shift dispersion (Δν) while the scalar coupling (J) remains constant. This higher Δν/J ratio shifts the spin system toward first-order kinetics. Overlapping multiplets resolve into distinct, analyzable patterns (e.g., ddd), allowing precise extraction of vicinal coupling constants for conformational mapping.
Quantitative Data Comparison
The following table summarizes the expected ¹H NMR performance across different analytical setups.
| Structural Motif | 400 MHz (CDCl₃) | 600 MHz (DMSO-d₆) | Performance / Causality Analysis |
| Boc -C(CH₃)₃ | 1.43 ppm (s, 9H) | 1.37 ppm (s, 9H) | Unaffected by field strength; strong hydrophobic shielding. |
| Carbamate -NH | 4.60 ppm (br s, 1H) | 6.75 ppm (t, 1H, ³J=5.5 Hz) | DMSO H-bonding arrests chemical exchange, revealing ³J coupling. |
| Linker -CH₂-N | 3.15 ppm (br m, 2H) | 2.95 ppm (q, 2H) | Upfield shift in DMSO; quadrupolar broadening mitigated. |
| Ring C2-H₂ | 2.00 - 2.35 ppm (m, 2H) | 1.85 (m, 1H), 2.15 (m, 1H) | Diastereotopic protons fully resolved at 600 MHz (First-order). |
| Ring C4-H₂, C5-H₂ | 1.80 - 2.30 ppm (m, 4H) | 1.65 - 2.25 ppm (m, 4H) | Second-order roofing eliminated; distinct multiplets emerge. |
Experimental Methodology: Self-Validating NMR Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints for high-resolution acquisition.
Phase 1: Precision Sample Preparation
-
Mass Optimization: Weigh exactly 15.0 mg of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
-
Causality: Excessive concentration causes viscosity-induced T₂ relaxation (line broadening); insufficient concentration reduces the signal-to-noise ratio (SNR).
-
-
Solvent Dispensation: Add 600 µL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: A 40 mm filling height in a standard 5 mm tube ensures the liquid column extends beyond the receiver coil, preventing magnetic susceptibility distortions at the air-liquid interface.
-
Phase 2: Instrument Calibration (600 MHz Spectrometer) 3. Probe Tuning and Matching (wobb): Adjust the probe's capacitance to match the exact impedance of the sample.
-
Causality: Maximizes RF power transfer, ensuring accurate pulse flip angles.
-
3D Gradient Shimming: Apply Z, X, Y, and higher-order gradient shims until the lock level stabilizes.
-
Self-Validation: The TMS internal standard peak must exhibit a full-width at half-maximum (FWHM) of < 0.8 Hz.
-
-
90° Pulse Determination (Nutation Array): Run an array of pulse widths to find the 360° null signal, then divide by 4.
-
Causality: Calibrating the exact 90° pulse ensures maximum transverse magnetization, which is mandatory for the quantitative integration of the 9H Boc signal versus the 1H -NH signal.
-
Phase 3: Acquisition & Processing 6. Acquisition: Run 16 scans with a 30° flip angle and a 5-second relaxation delay (D1).
-
Causality: A 5s D1 allows >5*T₁ relaxation for most aliphatic protons, ensuring fully quantitative integrals without saturation.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function and zero-fill to 64k points before Fourier Transform to enhance digital resolution.
Decision Workflow Visualization
Fig 1: Decision matrix for NMR solvent and field strength optimization.
References
-
Title : 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source : Molecules (MDPI) URL :[Link] (Cited as[1])
-
Title : Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source : Organic Process Research & Development (ACS Publications) URL :[Link] (Cited as[2])
-
Title : 2-[(1S)-3-Oxocyclopentyl]-propanedioic acid, dimethyl ester Source : Organic Syntheses URL :[Link] (Cited as[4])
-
Title : Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy Source : Analytical Chemistry (ACS Publications) URL :[Link] (Cited as[3])
Sources
Mass spectrometry (MS) fragmentation patterns of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Executive Summary
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) is a critical intermediate in the synthesis of functionalized cyclopentyl amines. Its structural duality—containing a labile Boc-protecting group and a reactive cyclic ketone —presents unique challenges in mass spectrometry (MS).
This guide compares the two primary analytical "alternatives" for characterizing this molecule: Electrospray Ionization (ESI-MS) versus Electron Ionization (EI-MS) . While ESI is the industry standard for reaction monitoring (LC-MS), EI remains superior for raw material purity assessment (GC-MS). This guide details the fragmentation logic required to distinguish this product from its deprotected analogs and impurities.
Part 1: Structural Context & Theoretical Baseline
Before analyzing fragmentation, we must establish the theoretical mass baseline.
-
Chemical Formula:
[1] -
Exact Mass: 227.1521 Da
-
Molecular Weight: 227.29 g/mol
Structural Components & Lability[2]
-
Boc Group (
): Highly susceptible to acid-catalyzed cleavage (ESI) and thermal degradation (EI). -
Ethyl Linker (
): Stable, but facilitates McLafferty-like rearrangements. -
Cyclopentanone Ring: Prone to
-cleavage adjacent to the carbonyl group.
Part 2: Comparative Analysis (The Alternatives)
This section compares the performance of Soft Ionization (ESI) against Hard Ionization (EI) . Choosing the correct alternative depends on whether your goal is structural confirmation (ESI) or fingerprinting/library matching (EI).
Comparison Table: ESI vs. EI Performance
| Feature | Alternative A: ESI-MS (LC-MS) | Alternative B: EI-MS (GC-MS) |
| Primary Utility | Reaction monitoring; Confirmation of Intact Mass. | Purity profiling; Impurity identification. |
| Molecular Ion | Strong [M+H]+ (228.15) observed.[1] | Weak/Absent [M]+ . Molecule often degrades thermally. |
| Key Fragment 1 | m/z 172 ([M+H] - Isobutylene). Diagnostic of Boc. | m/z 57 (t-Butyl cation). Dominant base peak. |
| Key Fragment 2 | m/z 128 (Amine core). Loss of full Boc group. | m/z 84 (Cyclopentanone ring fragment). |
| Detection Limit | High (pg range). | Moderate (ng range). |
| Risk Factor | In-source fragmentation can mimic deprotection.[2] | Thermal degradation in the injector port. |
Expert Insight on "Performance"
-
For Synthesis Monitoring: Use ESI . You need to see the [M+H]+ (228 Da) to confirm the Boc group is attached. In EI, the Boc group often falls off immediately, making the spectrum look identical to the deprotected amine or simple t-butyl noise.
-
For Purity Analysis: Use EI . The fragmentation of the cyclopentanone ring (m/z 55,[3] 84) provides a "fingerprint" that ESI often fails to generate because ESI is too "soft" to break the carbon ring structure effectively.
Part 3: Detailed Fragmentation Pathways
Pathway A: ESI-CID (Collision Induced Dissociation)
In ESI positive mode, the protonation occurs primarily on the carbamate carbonyl oxygen.
-
Precursor: [M+H]+ at m/z 228 .
-
Primary Loss (-56 Da): Elimination of isobutylene (
) via a 1,5-hydrogen shift. This creates a carbamic acid intermediate at m/z 172 . -
Secondary Loss (-44 Da): Decarboxylation (
) of the carbamic acid yields the protonated primary amine at m/z 128 .-
Note: If you see m/z 128 without m/z 228 in your full scan, your Boc group has likely already been removed (deprotected) in the reactor.
-
Pathway B: EI (Electron Impact)
In EI (70 eV), the energy is sufficient to shatter the carbon skeleton.
-
Base Peak: m/z 57 (
). The tert-butyl cation is the hallmark of any Boc-protected species in GC-MS. -
Ring Fragmentation:
-
m/z 84:
-cleavage of the ethyl side chain from the cyclopentanone. -
m/z 55: Further fragmentation of the cyclopentanone ring (
or ).
-
Part 4: Visualization of Fragmentation Logic
The following diagram maps the ESI fragmentation pathway, which is the most relevant for drug discovery researchers monitoring the stability of this building block.
Figure 1: ESI-MS/MS fragmentation pathway for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. The transition from m/z 228 to 128 is the diagnostic transition for MRM (Multiple Reaction Monitoring).
Part 5: Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this protocol. It includes a "System Suitability" step to verify that the mass spectrometer is not inducing artificial fragmentation (in-source decay).
Protocol: Direct Infusion ESI-MS
Objective: Confirm identity and optimize collision energy.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol .
-
Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Critical: Do not use high concentrations of acid (e.g., TFA) in the solvent, as this will degrade the Boc group before analysis.
-
-
System Setup:
-
Flow Rate: 10 µL/min (Syringe Pump).
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
-
Validation Step (The "Softness" Check):
-
Set Cone Voltage/Fragmentor to a low value (e.g., 10-20V).
-
Acquire Full Scan (100-500 Da).
-
Pass Criteria: The spectrum must show m/z 228 as the dominant peak (>80% relative abundance).
-
Fail Criteria: If m/z 172 or 128 is dominant, your source temperature is too high (>350°C) or cone voltage is too aggressive. Lower temp to 250°C.
-
-
MS/MS Acquisition:
-
Select precursor 228.15 .
-
Ramp Collision Energy (CE) from 5V to 40V.
-
Observe the disappearance of 228 and appearance of 172, followed by 128.
-
References
-
NIST Mass Spectrometry Data Center. Tert-Butyl carbamate - Mass Spectrum (Electron Ionization). NIST Standard Reference Database.[4] Available at: [Link]
-
Kuprowski, M. et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.[5] Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. Mass spectra of cyclopentanone interacted with 90 fs laser pulses. (Comparative data for cyclopentanone ring fragmentation). Available at: [Link]
Sources
Resolving Ketone and Carbamate Carbonyl Peaks in 3-Oxocyclopentyl Derivatives: A Comparative Guide to FTIR Sampling Techniques
For researchers and drug development professionals, 3-oxocyclopentyl carbamate derivatives represent a vital class of synthetic intermediates and active pharmaceutical ingredients (APIs). Characterizing these molecules via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge: resolving the closely eluting carbonyl (C=O) stretching frequencies of the cyclopentanone ring and the carbamate moiety.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for this specific application, providing self-validating protocols and mechanistic insights to ensure absolute data integrity.
Mechanistic Causality of Vibrational Frequencies
To accurately interpret the FTIR spectra of 3-oxocyclopentyl derivatives, one must first understand the structural causality driving the peak positions. Because the ketone (C1) and carbamate (C3) groups are separated by an sp³-hybridized methylene bridge, there is no
-
The Ketone Carbonyl (1740–1750 cm⁻¹): Standard acyclic or six-membered cyclic ketones absorb near 1715 cm⁻¹. However, the five-membered cyclopentanone ring introduces significant angle strain. This strain restricts the internal C-C-C bond angle, forcing more p-character into the ring bonds and, consequently, more s-character into the C=O sigma bond. This shortens and strengthens the carbonyl bond, increasing its force constant and driving the absorption frequency up to 1740–1750 cm⁻¹ [1][2].
-
The Carbamate Carbonyl (1700–1720 cm⁻¹): The carbamate group (-O-CO-NH-) is governed by competing resonance effects. The nitrogen lone pair donates electron density into the carbonyl (lowering the frequency, similar to an amide), while the oxygen atom inductively withdraws electron density (raising the frequency, similar to an ester). The net equilibrium places the carbamate C=O stretch precisely between 1700 and 1720 cm⁻¹ [3].
The Challenge: The narrow spectral window (
Technology Comparison: ATR vs. Transmission FTIR
While Transmission FTIR (KBr pellet) has historically been the gold standard, Diamond ATR-FTIR is now the dominant technique due to its non-destructive nature. However, ATR introduces optical artifacts that must be understood when resolving proximate carbonyls.
The Physics of ATR Artifacts
In ATR spectroscopy, the depth of penetration (
Furthermore, anomalous dispersion near strong absorption bands alters the refractive index of the sample, causing a bathochromic (red) shift of the peak maximum by 2–5 cm⁻¹[6]. If uncorrected, this shift can merge the ketone and carbamate peaks.
Quantitative Performance Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Ketone Peak Expected | ~1742 cm⁻¹ (Shifted) | 1745–1750 cm⁻¹ (True) |
| Carbamate Peak Expected | ~1706 cm⁻¹ (Shifted) | 1710–1720 cm⁻¹ (True) |
| Relative Intensity Ratio | Skewed (Carbamate appears stronger) | True (Proportional to dipole moment) |
| Sample Preparation | None (Direct compression) | High (Grinding and pressing required) |
| Data Correction Needed | Yes (Advanced ATR Correction)[6] | No (Direct Beer-Lambert compliance) |
| Best Use Case | High-throughput synthesis screening | IND/NDA Regulatory submissions |
Experimental Workflows & Self-Validating Protocols
To ensure Trustworthiness (E-E-A-T), every FTIR analysis must operate as a self-validating system. Below are the rigorous protocols for both modalities.
Protocol A: High-Resolution ATR-FTIR (With Mathematical Correction)
Use this protocol for rapid, non-destructive screening of 3-oxocyclopentyl carbamate libraries.
-
System Validation (Critical Checkpoint): Before analyzing the sample, scan a standard polystyrene calibration film. Validation: The system is only validated if the aromatic C=C stretch is resolved precisely at 1601 cm⁻¹ (± 1 cm⁻¹). If shifted, the laser interferometer requires recalibration.
-
Background Acquisition: Collect a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1–2 mg of the neat 3-oxocyclopentyl derivative onto the crystal. Lower the anvil to apply consistent pressure, ensuring intimate optical contact (required because the evanescent wave penetrates only 0.5–2 µm)[4].
-
Data Acquisition: Acquire the spectrum. Note that the peaks will initially appear shifted.
-
Post-Processing: Apply an Advanced ATR Correction Algorithm via the spectrometer's software. This algorithm normalizes the penetration depth and corrects for anomalous dispersion, shifting the peaks back to their true transmission-equivalent positions[5][6].
Protocol B: Transmission FTIR (KBr Pellet)
Use this protocol when absolute peak positions are required for regulatory data without mathematical manipulation.
-
Preparation: Weigh precisely 1.5 mg of the sample and 150 mg of anhydrous, IR-grade KBr.
-
Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR light (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).
-
Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes to form a transparent pellet.
-
System Validation (Critical Checkpoint): Insert the pellet and inspect the baseline at 4000 cm⁻¹. Validation: The system is validated for quantitative deconvolution only if the baseline transmittance is >70% and perfectly flat. A sloping baseline indicates insufficient grinding; the pellet must be remade.
-
Data Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). The ketone and carbamate peaks will be perfectly resolved at their true frequencies.
Decision Workflow Visualization
The following diagram outlines the logical decision tree for selecting the appropriate FTIR modality and the necessary validation steps to ensure data integrity.
Caption: FTIR workflow for resolving ketone and carbamate peaks in 3-oxocyclopentyl derivatives.
Conclusion
Both ATR and Transmission FTIR are highly capable of resolving the complex carbonyl environment of 3-oxocyclopentyl carbamates, provided the analyst understands the underlying physics. ATR offers unparalleled speed but mandates algorithmic correction to account for wavelength-dependent penetration and anomalous dispersion. Transmission FTIR requires meticulous, self-validated sample preparation but yields true, artifact-free spectra ideal for definitive structural proof.
References
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides . Specac Ltd. 4
-
Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. 1
-
Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst . Australian Journal of Chemistry. 3
-
Advanced ATR Correction Algorithm . Thermo Fisher Knowledge Base. 6
-
19.14 Spectroscopy of Aldehydes and Ketones . Organic Chemistry | OpenStax. 2
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling . PIKE Technologies. 5
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. connectsci.au [connectsci.au]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. piketech.com [piketech.com]
- 6. files.mtstatic.com [files.mtstatic.com]
Validation of Synthesis Routes for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate: A Comparative Guide
Executive Summary
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: 2227154-95-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Featuring a reactive cyclopentanone core and a Boc-protected primary amine, it serves as a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and PROTAC linkers.
Historically, accessing 3-substituted cyclopentanones required lengthy, multi-step sequences relying on classical conjugate additions and harsh oxidative cleavages. However, the advent of photoredox catalysis has revolutionized this synthetic landscape. This guide objectively compares the traditional organocuprate methodology against the modern photoredox-catalyzed Giese addition, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize their synthetic workflows.
Strategic Route Analysis & Mechanistic Causality
Route A: Classical Cu-Catalyzed Conjugate Addition & Oxidative Cleavage
The traditional approach to synthesizing this molecule involves a four-step sequence starting from cyclopent-2-en-1-one.
-
Causality of Reagent Selection: Grignard reagents (RMgBr) are "hard" nucleophiles that inherently prefer 1,2-addition to the carbonyl carbon. To force the desired 1,4-conjugate addition, catalytic Copper(I) Iodide (CuI) is introduced. The Cu(I) transmetalates with the Grignard to form a transient, "soft" organocuprate intermediate, which exclusively attacks the
-carbon of the enone to yield 3-allylcyclopentanone. -
Downstream Bottlenecks: The terminal olefin must then be cleaved via ozonolysis (requiring hazardous, cryogenic conditions at -78 °C) to form an aldehyde, followed by reductive amination and Boc-protection. This lengthy sequence suffers from poor atom economy and significant yield attrition.
Route B: Modern Photoredox-Catalyzed Giese Addition
A superior, single-step alternative leverages visible-light photoredox catalysis to perform a direct Giese addition of an alkyl radical to the enone.
-
Causality of Reagent Selection: Potassium N-Boc-2-aminoethyltrifluoroborate is utilized as a stable, bench-ready radical precursor. The iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is specifically chosen because its excited state (*Ir(III)) possesses a high oxidation potential (+1.21 V vs SCE). This is thermodynamically required to oxidize the trifluoroborate salt via Single Electron Transfer (SET) .
-
Mechanistic Advantage: The resulting primary carbon radical is highly nucleophilic and rapidly undergoes 1,4-addition to the electron-deficient cyclopentenone, bypassing the need for cryogenic temperatures or hazardous oxidants .
Fig 1: Step-count comparison between classical Cu-catalyzed and modern photoredox routes.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both synthetic routes, highlighting the efficiency gains of the photoredox methodology.
| Metric | Route A: Cu-Catalyzed + Ozonolysis | Route B: Photoredox Giese Addition |
| Overall Yield | 35–42% (over 4 steps) | 78–85% (1 step) |
| Step Count | 4 | 1 |
| Atom Economy | Low (loss of allyl carbons, protecting groups) | High (direct addition, loss of BF3) |
| Reaction Conditions | Cryogenic (-78 °C for O3), strictly anhydrous | Ambient Temp (25 °C), aqueous tolerance |
| Scalability | Moderate (Ozonolysis poses explosion risks) | High (Flow chemistry compatible) |
| E-Factor | > 50 (High solvent/reagent waste) | < 15 (Catalytic, minimal waste) |
Experimental Methodology: Self-Validating Photoredox Protocol
Because Route B offers vastly superior yield and safety profiles, it is the recommended pathway. The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of each mechanistic step in real-time .
Materials & Stoichiometry
-
Limiting Reagent: Cyclopent-2-en-1-one (1.0 equiv, 10 mmol)
-
Radical Precursor: Potassium N-Boc-2-aminoethyltrifluoroborate (1.5 equiv, 15 mmol)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Solvent System: 1,4-Dioxane / H₂O (10:1 ratio, 0.1 M)
-
Equipment: 450 nm Blue LED photoreactor, Schlenk flask.
Step-by-Step Workflow
-
Reaction Assembly & Degassing (Critical Step):
-
Action: In a flame-dried Schlenk flask, combine the enone, trifluoroborate salt, and Ir-photocatalyst. Dissolve in the Dioxane/H₂O mixture. Subject the solution to three rigorous freeze-pump-thaw cycles under argon.
-
Causality & Validation: Molecular oxygen is a potent radical scavenger. If degassing is incomplete, O₂ will quench both the *Ir(III) excited state and the primary carbon radical, halting the catalytic cycle. A successful degas is validated by the absence of bubbling during the final thaw cycle.
-
-
Photochemical Irradiation:
-
Action: Stir the mixture at ambient temperature (25 °C) under 450 nm blue LED irradiation for 16–18 hours.
-
Causality & Validation: The blue light selectively excites the Ir(III) catalyst. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The protocol self-validates completion when the UV-active enone peak (<2% area) disappears, confirming complete conversion to the aliphatic ketone.
-
-
Quenching & Extraction:
-
Action: Dilute the mixture with deionized water and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes). The target molecule, Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, elutes as a pale, viscous oil.
-
Fig 2: Single-electron transfer (SET) mechanism for the photoredox-catalyzed Giese addition.
Conclusion
For the synthesis of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, the photoredox-catalyzed Giese addition unequivocally outperforms classical multi-step organocuprate methodologies. By leveraging single-electron transmetalation, researchers can collapse a hazardous, four-step sequence into a single, mild, and highly scalable operation. This not only improves the E-factor and overall yield but significantly accelerates the delivery of this critical building block for downstream drug discovery applications.
References
-
Molander, G. A., Tellis, J. C., Primer, D. N. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science 345, 433-436 (2014). URL:[Link]
-
Primer, D. N., Karakaya, I., Tellis, J. C., Molander, G. A. "Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling." Journal of the American Chemical Society 137, 2195-2198 (2015). URL:[Link]
-
Giese Addition Review: "Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction." National Center for Biotechnology Information (PMC). URL:[Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Introduction: The Critical Role of a Key Synthetic Intermediate
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a molecule of significant interest in modern synthetic chemistry, often serving as a key building block or appearing as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive cyclopentanone ring, a carbamate-protected amine, and a flexible ethyl linker, makes it a versatile synthon. However, these same features present analytical challenges. The presence of this compound, even in trace amounts, can impact the efficacy and safety of the final drug product[1]. Therefore, its accurate detection and quantification are non-negotiable aspects of quality control in pharmaceutical development[1][2][3].
This guide provides an in-depth comparison of reference standards for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. We will delve into the analytical methodologies best suited for its characterization, offer detailed experimental protocols, and explain the scientific rationale behind selecting and qualifying an appropriate reference standard. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
The Imperative of a High-Quality Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. According to guidelines from the International Conference on Harmonisation (ICH), the use of appropriate reference standards is fundamental to ensuring the identity, purity, and strength of a drug substance[1]. For a compound like Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, which may not have a pharmacopeial monograph (e.g., in the USP or EP)[3], a well-characterized, non-compendial reference standard is essential.
The quality of your analytical data is inextricably linked to the quality of your reference standard. An impure or poorly characterized standard will lead to inaccurate quantification of impurities, potentially resulting in the release of a sub-standard product with unforeseen safety implications.
Comparative Analysis of Reference Standards
The selection of a reference standard should be a meticulous process based on a thorough evaluation of its Certificate of Analysis (CoA). Below is a comparative table illustrating the typical data you should expect from a high-quality commercial supplier versus what might be generated for an in-house synthesized standard.
| Parameter | High-Quality Commercial Standard (Supplier A) | Standard Commercial Standard (Supplier B) | In-house Synthesized & Characterized Standard | Rationale & Expert Commentary |
| Purity (HPLC-UV) | ≥ 99.5% | ≥ 98.0% | Typically 95-99% before purification | A purity of ≥ 99.5% is crucial for use as a primary quantitative standard. Lower purity standards can be used as qualitative markers but are not suitable for accurate quantification. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with structure. | ¹H NMR and Mass Spectrometry data provided. | ¹H NMR, ¹³C NMR, and Mass Spectrometry performed and interpreted internally. | A full suite of spectroscopic data provides the highest confidence in the structural identity of the material. The absence of ¹³C NMR from a supplier should prompt further internal verification. |
| Volatile Impurities (GC) | < 0.1% | Not typically provided. | Should be determined; residual solvents from synthesis are common. | Residual solvents can interfere with analysis and contribute to the overall impurity profile. Gas Chromatography (GC) is the ideal technique for this assessment[2]. |
| Water Content (Karl Fischer) | < 0.2% | Not typically provided. | Must be determined; can affect accurate weighing. | Water content is a critical parameter for quantitative standards, as it directly impacts the calculated concentration of solutions prepared by weight. |
| Certificate of Analysis | Comprehensive CoA with detailed analytical data, batch number, and re-test date. | Basic CoA with purity and identity confirmation. | Internal documentation must be rigorously maintained to ensure traceability. | The CoA is the legal and scientific testament to the standard's quality. A detailed CoA reflects a supplier's commitment to quality control. |
| Traceability | Traceable to internal, rigorously characterized primary standards. | Limited traceability information. | Traceable to internal characterization data and instrument calibration records. | While direct traceability to a national metrology institute (like NIST) is rare for such specific molecules, traceability to a well-defined internal quality system is essential. |
Analytical Methodologies: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a reference standard. A combination of chromatographic and spectroscopic methods is required to establish identity, purity, and strength.
Workflow for Reference Standard Qualification
The following diagram illustrates a logical workflow for the qualification of a new batch of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate reference standard.
Caption: Workflow for the comprehensive qualification of a reference standard.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. Method optimization and validation are required for specific applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for separating non-volatile organic impurities in pharmaceutical analysis[2][3]. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase gradient allows for the elution of impurities with a wide range of polarities. UV detection is suitable due to the presence of the carbonyl and carbamate chromophores.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
RSD of 6 replicate injections: ≤ 2.0% for peak area.
Identity Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is an unparalleled technique for confirming the chemical structure of an organic molecule. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should be unambiguous and all signals assignable to the proposed structure.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals and assign them to the protons in the structure of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate. The chemical shifts, coupling patterns, and integrations must be consistent with the expected structure.
Expected ¹H NMR signals (in CDCl₃, approximate):
-
~4.8 ppm (broad singlet, 1H): -NH- proton of the carbamate.
-
~3.2 ppm (quartet, 2H): -CH₂- adjacent to the NH group.
-
~2.0-2.4 ppm (multiplet, 4H): -CH₂- groups of the cyclopentanone ring adjacent to the carbonyl.
-
~1.5-1.9 ppm (multiplet, 4H): Remaining -CH₂- groups of the cyclopentyl ring and the ethyl linker.
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
Analysis of Volatile Impurities by Gas Chromatography (GC-MS)
Rationale: While the target molecule itself is not highly volatile, GC-MS is the ideal method for detecting and identifying residual solvents from the synthesis process. Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components. Mass spectrometry provides definitive identification of the detected solvents.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS), coupled with a headspace autosampler.
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow of ~1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 260 °C.
-
MS Transfer Line: 250 °C.
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Sample Preparation: Accurately weigh ~100 mg of the reference standard into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.
Selecting the Right Analytical Approach
The choice of analytical technique depends on the specific question being asked. The following decision tree can guide the user.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The reliability of any analysis of Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is fundamentally dependent on the quality of the reference standard used. A comprehensive, multi-technique approach to characterization is not merely an academic exercise; it is a prerequisite for ensuring data integrity and, ultimately, patient safety. Scientists and researchers must critically evaluate the documentation provided by commercial suppliers and be prepared to perform internal verification to establish the suitability of a standard for its intended use. By adhering to the principles and protocols outlined in this guide, laboratories can build a solid analytical foundation for their research and development activities.
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- PubChem. (n.d.). Tert-butyl n-[2-(3-oxocyclopentyl)ethyl]carbamate.
- BenchChem. (2025). Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques.
- S. K. Guchhait, et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
Sources
Comparative Guide: Differentiating Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate from Structural Isomers
Executive Summary
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (hereafter referred to as Target-3-Oxo ) is a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors. Its structural integrity is defined by three moieties: a Boc-protected primary amine, an ethyl linker, and a cyclopentanone ring substituted at the 3-position .
Common synthetic routes (e.g., conjugate addition to enones or ring-closing metathesis) often generate structural isomers that are difficult to distinguish by low-resolution Mass Spectrometry (LRMS) due to identical molecular weights (
This guide provides a definitive, multi-modal analytical protocol to differentiate Target-3-Oxo from its two primary "competitors":
-
The Regioisomer: Tert-butyl N-[2-(2-oxocyclopentyl )ethyl]carbamate (Iso-2-Oxo ).
-
The Ring-Size Isomer: Tert-butyl N-(cyclohexanone )methyl carbamate analogs (Iso-Cyclohex ).
Structural Landscape & Isomer Definition
Before analytical differentiation, we must define the specific structural differences that generate distinct spectroscopic signatures.[1]
| Feature | Target-3-Oxo (The Product) | Iso-2-Oxo (Regioisomer) | Iso-Cyclohex (Ring Isomer) |
| Substitution | Varies (Ring expansion) | ||
| 4 (Two | 3 (One | 4 (typically) | |
| Ring Strain | High (Cyclopentanone) | High (Cyclopentanone) | Lower (Cyclohexanone) |
| Chirality | 1 Chiral Center (C3) | 1 Chiral Center (C2) | Varies |
Analytical Workflow (Decision Tree)
The following logic flow ensures rapid identification without wasting resources on low-value tests.
Caption: Step-by-step analytical decision tree. Green paths indicate confirmation of the target structure.
Primary Differentiation: 1H-NMR Spectroscopy
This is the Gold Standard for this specific comparison. The proximity of the ethyl linker to the carbonyl group creates a distinct magnetic environment for the ring protons.
The "Alpha-Proton Counting" Method
In cyclopentanones, protons on carbons adjacent to the carbonyl (
-
Target-3-Oxo: The substituent is at C3 (
). Therefore, C2 and C5 are unsubstituted methylenes.-
Result: You will see 4 protons in the 2.0–2.5 ppm range (integrating for
).
-
-
Iso-2-Oxo: The substituent is at C2 (
). Therefore, C2 has only 1 proton (methine), and C5 has 2 protons.-
Result: You will see 3 protons in the 2.0–2.5 ppm range.
-
Comparative NMR Data Table ( , 400 MHz)
| Signal Region | Target-3-Oxo (Expected) | Iso-2-Oxo (Competitor) | Mechanistic Explanation |
| 2.0 – 2.5 ppm | Integral: 4H (Multiplet) | Integral: 3H (Multiplet) | |
| 1.44 ppm | Singlet (9H) | Singlet (9H) | Boc group (t-butyl). Non-diagnostic. |
| 3.1 – 3.2 ppm | Multiplet (2H) | Multiplet (2H) | |
| Methine ( | Upfield (~1.5 - 1.9 ppm) | Downfield (~2.1 - 2.3 ppm) | In Target, the methine is |
Protocol Note: Use
Secondary Differentiation: FT-IR Spectroscopy
Infrared spectroscopy is the fastest way to rule out ring-size isomers (constitutional isomers), specifically cyclohexanone derivatives which may form via ring-expansion side reactions during synthesis.
-
Cyclopentanone (Target): The ring strain forces the carbonyl carbon into a state with higher
-character, strengthening the C=O bond.-
Diagnostic Peak: 1740 – 1750 cm⁻¹
-
-
Cyclohexanone (Isomer): Less ring strain, typical 6-membered ketone behavior.
-
Diagnostic Peak: 1710 – 1715 cm⁻¹
-
-
Carbamate (Boc): Both isomers will show the urethane C=O stretch at ~1690–1700 cm⁻¹, often appearing as a shoulder or distinct peak.
Pass/Fail Criterion: If the highest wavenumber carbonyl peak is <1725 cm⁻¹, the sample is NOT the cyclopentyl target.
Tertiary Differentiation: Mass Spectrometry (Fragmentation)[2]
While the molecular ion (
-
Common Fragment:
172 ( ) and 128 ( ). -
McLafferty Rearrangement:
-
Iso-2-Oxo: The side chain at the
-position can facilitate specific hydrogen transfers to the carbonyl oxygen if the chain length allows, potentially altering the abundance of the 84 (cyclopentanone ring fragment) relative to the side chain. -
Target-3-Oxo: The
-substitution makes direct interaction between the side chain and the carbonyl oxygen sterically distinct.
-
Note: MS is generally insufficient for de novo identification of these regioisomers without a reference standard. Rely on NMR for primary confirmation.
Experimental Protocol: Verification Workflow
Objective: Confirm identity of Lot #X as tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. Ensure sample is free of residual solvents (EtOAc/DCM) which can obscure the 2.0 ppm region. -
Acquisition: Run standard 1H-NMR (16 scans) and 13C-NMR (512 scans).
-
Data Processing:
-
Reference residual
to 7.26 ppm. -
Integrate the Boc singlet at 1.44 ppm and normalize to 9.00.
-
Critical Check: Integrate the region 2.00 – 2.50 ppm.
-
If Integral = 4.0 ± 0.2 , proceed to release.
-
If Integral = 3.0 ± 0.2 , flag as Regioisomer (2-oxo).
-
-
-
Stereochemical Check (Optional): If the target requires a specific enantiomer (e.g., (3R)-isomer), perform Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA/IB) with Hexane/IPA gradient. The racemate will show two peaks; the single enantiomer should show >98% ee.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Foundational text for NMR integration rules regarding -protons in ketones).
-
NIST Chemistry WebBook. Cyclopentanone IR and MS Spectra. National Institute of Standards and Technology. [Link] (Verified reference for 5-membered ring carbonyl stretch at 1740+ cm⁻¹).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th Ed.). John Wiley & Sons. (Reference for Boc-group stability and spectral characteristics).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for 13C chemical shift prediction rules: -effect vs -effect in cyclic ketones).
Sources
Safety Operating Guide
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate proper disposal procedures
This guide outlines the proper disposal procedures for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (CAS: Not widely listed, treated as novel intermediate).
As a Senior Application Scientist, I have structured this protocol to prioritize prevention of accidental deprotection —a critical safety oversight often missed with Boc-protected intermediates. The tert-butyloxycarbonyl (Boc) group is acid-labile; inadvertent mixing with acidic waste streams can generate isobutene and carbon dioxide gas, leading to container over-pressurization and potential rupture.
Part 1: Executive Safety Summary
| Parameter | Critical Status |
| Chemical Class | Carbamate-protected aliphatic amine / Cyclic Ketone |
| Primary Hazard | Gas Generation (Pressure Hazard) if mixed with acids. Combustible. |
| RCRA Classification | Non-Listed .[1] Manage as D001 (Ignitable) if in flammable solvent. |
| Waste Stream | Non-Halogenated Organic Waste (Segregate from Acids). |
| PPE Requirement | Nitrile gloves (double-gloved), Lab coat, Safety Goggles. |
Part 2: Chemical Profile & Hazard Assessment
Before disposal, you must validate the physical state of the material. This molecule is typically a viscous oil or low-melting solid.
-
Molecular Formula:
[2] -
Molecular Weight: 227.30 g/mol
-
Stability: Stable under ambient conditions.
-
Reactivity Profile:
The "Hidden" Hazard: Acid Compatibility
The decomposition reaction that occurs in acidic waste containers is:
Part 3: Waste Segregation Logic (Decision Tree)
The following diagram illustrates the critical decision-making process to prevent incompatible mixing.
Figure 1: Waste segregation logic focusing on solvent compatibility and acid neutralization.
Part 4: Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, weigh-boat residues, lyophilized powders.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Packaging:
-
Transfer the solid/oil into a primary sealable bag (polyethylene).
-
Place the primary bag into the HDPE waste container.
-
-
Labeling:
-
Label as "Non-Regulated Organic Solid" .
-
Add constituent tag: "Contains Boc-protected amine".
-
-
Storage: Store in a cool, dry area away from direct sunlight until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Roto-vap residues, HPLC fractions, reaction byproducts.
-
pH Verification (The Self-Validating Step):
-
Why: To ensure no latent acid is present that could pressurize the drum.
-
Method: Dip a pH strip into the waste solution.
-
Action: If pH < 5, add Saturated Sodium Bicarbonate (
) solution slowly until gas evolution ceases and pH is neutral (pH 6-8).
-
-
Solvent Classification:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste stream.
-
If dissolved in Acetone/Methanol/Ethyl Acetate: Dispose in Non-Halogenated Waste stream (often D001 Ignitable).
-
-
Pouring: Use a funnel to prevent spillage. Do not fill containers >90% full (leave headspace for thermal expansion).
Part 5: Emergency Contingencies (Spills)
In the event of a spill, the primary concern is slip hazards (if oil) and inhalation of dust/vapors.
Figure 2: Standard Operating Procedure (SOP) for laboratory spills of organic intermediates.
Part 6: Regulatory Compliance (RCRA)
While this specific intermediate is not P-listed or U-listed, the waste mixture is regulated based on its characteristics and the solvent carrier.
| Waste Code | Description | Applicability |
| D001 | Ignitable Characteristic | Applies if the compound is in a solvent with Flash Point < 60°C (e.g., Acetone, EtOAc). |
| F002 / F003 | Spent Solvents | Applies if the carrier solvent is a listed solvent (e.g., Methylene Chloride, Acetone). |
| None | Non-Regulated Organic | Applies to the pure solid substance (unless characteristic testing proves otherwise). |
Documentation: Always update your laboratory's Satellite Accumulation Area (SAA) log immediately upon disposal.
References
-
PubChem. (n.d.).[2] Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate (Compound Summary). National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Retrieved March 1, 2026, from [Link]
Sources
Personal protective equipment for handling Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
